6-bromo-2H-chromene
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNWANXDKHOVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437191 | |
| Record name | 6-bromo-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-87-0 | |
| Record name | 6-bromo-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structural Analysis and Characterization of 6-Bromo-2H-Chromene
Abstract
This technical guide provides an in-depth analysis of 6-bromo-2H-chromene, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a key synthetic intermediate, the unambiguous characterization of its structure is paramount for its effective use in drug discovery and development. This document outlines a multi-technique approach for its structural elucidation, detailing the underlying principles and practical methodologies for its synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The 2H-Chromene Scaffold in Modern Research
The 2H-chromene scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its inherent structural features are frequently exploited in the development of novel therapeutic agents. The strategic introduction of a halogen, specifically a bromine atom at the C6 position of the benzopyran ring, serves a dual purpose: it modulates the molecule's lipophilicity and electronic properties, which can significantly influence its pharmacological profile, and it provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.[3]
This compound (C₉H₇BrO) is a foundational building block, enabling access to diverse libraries of derivatives for screening and optimization in drug development programs, including those targeting cancer and inflammatory diseases.[4][5][6] Therefore, a robust and validated protocol for its synthesis and comprehensive characterization is essential for ensuring the integrity and reproducibility of downstream research.
Molecular Profile and Physicochemical Properties
The fundamental identity of this compound is established by its unique combination of physical and chemical properties. A summary of its core attributes is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| Molecular Formula | C₉H₇BrO | PubChem[7] |
| Molecular Weight | 211.05 g/mol | PubChem[7] |
| Exact Mass | 209.96803 Da | PubChem[7] |
| CAS Number | 18385-87-0 | PubChem[7] |
| Canonical SMILES | C1C=CC2=C(O1)C=CC(=C2)Br | PubChem[7] |
| InChIKey | YTNWANXDKHOVBF-UHFFFAOYSA-N | PubChem[7] |
Recommended Synthesis and Purification Workflow
While various methods exist for the synthesis of the chromene core, a common and reliable approach involves the acid-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde. The following protocol describes a representative synthesis of this compound from 4-bromophenol and acrolein.
References
- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-bromo-2H-chromene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-2H-chromene (CAS No. 18385-87-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. The guide offers an in-depth analysis of its structural features through the interpretation of its spectral characteristics, supported by data from closely related analogues and established spectroscopic principles.
Introduction
This compound is a member of the chromene family, a class of compounds prevalent in a variety of natural products and synthetic molecules of medicinal interest. The presence of the bromine atom at the 6-position significantly influences the electronic environment of the bicyclic system, making a thorough spectroscopic characterization essential for its application in synthetic chemistry and drug discovery. This guide will systematically present the key spectroscopic data, offering insights into the experimental considerations and the structural information that can be derived from each technique.
Chemical Structure and Numbering
The chemical structure and the standard numbering system for this compound are depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Chemical structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the heterocyclic and aromatic rings. The chemical shifts are influenced by the electronegativity of the oxygen and bromine atoms, as well as the anisotropic effects of the aromatic system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~4.8 | d | ~3.5 |
| H3 | ~5.8 | dt | ~9.8, 3.5 |
| H4 | ~6.5 | d | ~9.8 |
| H5 | ~7.2 | d | ~2.0 |
| H7 | ~7.1 | dd | ~8.5, 2.0 |
| H8 | ~6.7 | d | ~8.5 |
Note: These are predicted values and may vary in an experimental setting.
Interpretation of the ¹H NMR Spectrum:
-
The protons at the 2-position (H2) are expected to appear as a doublet due to coupling with the proton at the 3-position.
-
The vinylic proton at the 3-position (H3) would likely be a doublet of triplets, coupling with both H2 and H4.
-
The vinylic proton at the 4-position (H4) should appear as a doublet, coupling with H3.
-
In the aromatic region, the protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electron-withdrawing groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | ~65 |
| C3 | ~123 |
| C4 | ~128 |
| C4a | ~121 |
| C5 | ~132 |
| C6 | ~115 |
| C7 | ~130 |
| C8 | ~117 |
| C8a | ~153 |
Note: These are predicted values and may vary in an experimental setting.
Interpretation of the ¹³C NMR Spectrum:
-
The sp³ hybridized carbon at the 2-position (C2) is expected to be the most upfield signal.
-
The vinylic carbons (C3 and C4) and the aromatic carbons will resonate in the downfield region.
-
The carbon attached to the bromine atom (C6) will be influenced by the halogen's electronegativity and heavy atom effect.
-
The carbon atom adjacent to the oxygen (C8a) is expected to be the most downfield signal in the aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, C=C double bonds of the aromatic and pyran rings, and C-H bonds. A vapor phase IR spectrum is available on PubChem, although a detailed peak list is not provided[1].
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic & Vinylic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂) |
| ~1650-1600 | C=C stretch | Aromatic & Vinylic |
| ~1250-1200 | C-O-C stretch | Aryl ether |
| ~850-800 | C-H bend | 1,2,4-Trisubstituted benzene |
| ~700-600 | C-Br stretch | Aryl bromide |
Experimental Protocol for IR Spectroscopy:
A generalized protocol for obtaining an FTIR spectrum is as follows:
-
Sample Preparation: A small amount of the purified this compound is placed on the ATR crystal or prepared as a KBr pellet.
-
Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of a bromine atom in this compound will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). A GC-MS record for this compound exists, indicating its amenability to this technique[1].
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Fragment | Proposed Fragmentation Pathway |
| 210/212 | [C₉H₇BrO]⁺ | Molecular Ion (M⁺) | - |
| 181/183 | [C₈H₆Br]⁺ | [M - CHO]⁺ | Loss of a formyl radical |
| 131 | [C₉H₇O]⁺ | [M - Br]⁺ | Loss of a bromine radical |
| 102 | [C₈H₆]⁺ | [M - Br - CHO]⁺ | Sequential loss of bromine and formyl radicals |
Interpretation of the Mass Spectrum:
The fragmentation of this compound under electron ionization is expected to be initiated by the loss of a hydrogen, a formyl radical, or a bromine radical. The stability of the resulting carbocations will dictate the major fragmentation pathways.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
The spectroscopic data presented in this technical guide provide a detailed structural characterization of this compound. The predicted NMR data, in conjunction with the expected IR and MS fragmentation patterns, offer a robust framework for the identification and quality control of this compound in a research or industrial setting. While experimental data for the parent compound is scarce, the analysis of its derivatives provides a high degree of confidence in the predicted spectral features. This guide serves as a valuable resource for scientists working with this and related chromene structures.
References
solubility and stability of 6-bromo-2H-chromene in different solvents
An In-depth Technical Guide to the Solubility and Stability of 6-bromo-2H-chromene for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As chromene derivatives are prevalent in natural products and form the core of numerous pharmacologically active compounds, a thorough understanding of their solubility and stability is paramount for any researcher in the field.[1][2] This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design, empowering researchers to not only reproduce but also adapt these protocols for their specific needs.
Core Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is the starting point for all subsequent experimental work. This compound is a substituted benzopyran with the following key characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO | [3] |
| Molecular Weight | 211.05 g/mol | [3] |
| Appearance | (Predicted) Off-white to yellow solid | General knowledge |
| Structure | A bicyclic system with a benzene ring fused to a 2H-pyran ring, substituted with a bromine atom at the 6-position. | [3] |
The structure combines a relatively non-polar aromatic component with a polar ether linkage and a reactive enol ether-like double bond within the pyran ring. The presence of the electronegative bromine atom at the 6-position will subtly influence the molecule's overall electron distribution and polarity.
Solubility Profile: A Predictive and Practical Approach
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility.[4] This concept is governed by the balance of intermolecular forces between the solute (this compound) and the solvent.
-
Polarity: The molecule possesses moderate polarity. The aromatic ring and C-H bonds are non-polar, while the ether oxygen introduces a polar component capable of acting as a hydrogen bond acceptor. The bromine atom adds to the molecular weight and has a modest impact on polarity.
-
Hydrogen Bonding: this compound lacks a hydrogen bond donor (like an -OH or -NH group) but can accept hydrogen bonds at its ether oxygen. This suggests it will have better solubility in solvents that can donate hydrogen bonds (protic solvents) compared to non-polar, aprotic solvents, provided the polarity is compatible.
-
Molecular Size: The relatively rigid, bicyclic structure may impact crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Rationale for Solvent Selection
To comprehensively profile the solubility, a diverse panel of solvents should be selected, covering a range of polarities and hydrogen bonding capabilities.[5][6][7][8]
| Solvent | Class | Polarity Index | Rationale for Inclusion |
| Water | Polar Protic | 10.2 | Assesses hydrophilicity; solubility is expected to be very low. |
| Methanol (MeOH) | Polar Protic | 5.1 | A polar, hydrogen-bond donating solvent. |
| Ethanol (EtOH) | Polar Protic | 4.3 | Similar to methanol but slightly less polar. |
| Isopropanol (IPA) | Polar Protic | 3.9 | Further decrease in polarity within the alcohol series. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | A polar solvent that cannot donate hydrogen bonds. |
| Acetone | Polar Aprotic | 5.1 | A common polar aprotic solvent with a strong dipole moment. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | A less polar, non-protic solvent, effective for many organics. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | A cyclic ether, its polarity is similar to the solute's ether group. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | A moderately polar solvent with ester functionality. |
| Toluene | Non-polar | 2.4 | A common non-polar aromatic solvent. |
| Hexanes | Non-polar | 0.1 | A very non-polar aliphatic solvent. |
Predicted Solubility of this compound
Based on the principles outlined above, the following table provides an expert prediction of the compound's qualitative solubility. This serves as a hypothesis to be confirmed by the experimental protocol below.
| Solvent | Predicted Solubility | Justification |
| Water | Insoluble | The large, non-polar aromatic and hydrocarbon portions dominate the small polar ether group. |
| Methanol / Ethanol | Moderately Soluble | The polarity is reasonably well-matched, and the solvent's H-bond donation can interact with the ether oxygen. |
| Isopropanol | Soluble | The lower polarity of IPA compared to MeOH/EtOH should better match the solute's overall moderate polarity. |
| Acetonitrile | Soluble | The high polarity and dipole moment can effectively solvate the molecule. |
| Acetone | Soluble | Good polarity match; effective at dissolving many moderately polar organic compounds. |
| Dichloromethane | Highly Soluble | An excellent solvent for moderately polar organic compounds with significant C-H character. |
| Tetrahydrofuran | Highly Soluble | The "like dissolves like" principle is strong here, as both solute and solvent are cyclic ethers. |
| Ethyl Acetate | Soluble | A versatile solvent with moderate polarity suitable for this compound. |
| Toluene | Sparingly Soluble | The aromatic nature provides some compatibility, but the polarity mismatch will limit solubility. |
| Hexanes | Insoluble | The high polarity mismatch between the moderately polar solute and non-polar solvent will prevent dissolution. |
Experimental Protocol: Qualitative Solubility Assessment
This protocol provides a standardized method to visually assess solubility.[9][10] The procedure is designed to classify the compound's solubility behavior systematically.
Materials:
-
This compound
-
Small test tubes (e.g., 13x100 mm) or vials
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
The panel of solvents listed in Section 2.2
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent in 0.25 mL increments.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 60 seconds.[4]
-
Observation: Visually inspect the mixture against a contrasting background. Note if the solid has completely dissolved.
-
Iteration: Continue adding solvent in 0.25 mL increments up to a total volume of 2.0 mL, vortexing and observing after each addition.
-
Classification: Record the results based on the following criteria:
-
Highly Soluble: Dissolves in < 0.5 mL.
-
Soluble: Dissolves in 0.5 - 1.0 mL.
-
Sparingly Soluble: Dissolves in 1.0 - 2.0 mL.
-
Insoluble: Does not fully dissolve in 2.0 mL.
-
-
Acid/Base Test: For water-insoluble compounds, repeat the test using 5% aqueous HCl and 5% aqueous NaOH to check for the presence of basic or acidic functional groups that can form soluble salts.[11] For this compound, no change is expected as it lacks strongly acidic or basic sites.
Caption: Workflow for qualitative solubility assessment.
Stability Profile: Forced Degradation and Method Development
Understanding a molecule's stability is non-negotiable in drug development. Forced degradation (or stress testing) studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[12][13] This information is crucial for developing stability-indicating analytical methods, which can distinguish the intact active pharmaceutical ingredient (API) from its degradants.[14]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential routes of degradation under stress conditions.
-
Acid-Catalyzed Hydrolysis: The enol ether moiety (the C=C-O system) within the pyran ring is susceptible to acid-catalyzed hydrolysis. Protonation of the double bond or the ether oxygen could lead to nucleophilic attack by water, resulting in ring-opening to form a substituted phenol derivative.[15]
-
Oxidative Degradation: The double bond is a prime target for oxidation (e.g., by peroxides), potentially forming epoxides or undergoing oxidative cleavage. The benzylic-like C2 position (allylic to the benzene ring and adjacent to the ether oxygen) could also be susceptible to radical oxidation.
-
Photolytic Degradation: Aromatic systems and conjugated double bonds can absorb UV radiation, which may induce photochemical reactions, including isomerization, dimerization, or radical-mediated degradation.
-
Thermal Degradation: While generally stable, high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.[15]
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for stressing this compound to induce degradation.
Materials:
-
This compound
-
A suitable solvent in which the compound is soluble (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, methanol
-
pH meter, heating block or water bath, UV light chamber (e.g., 254 nm / 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the chosen solvent.
-
Control Sample: Dilute the stock solution with the solvent to a final concentration of ~100 µg/mL. This is the time-zero, unstressed sample.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.
-
Acid Hydrolysis: Add 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C for 2-4 hours).[14]
-
Base Hydrolysis: Add 0.1 M NaOH. Handle samples promptly as base-catalyzed reactions can be rapid. If needed, repeat with 1 M NaOH.
-
Oxidation: Add 3% H₂O₂. If no degradation is seen, repeat with 30% H₂O₂. Protect from light.
-
Thermal Stress: Store a vial of the stock solution at 80°C for 24-48 hours.
-
Photolytic Stress: Expose a vial of the stock solution to UV light. A control vial wrapped in aluminum foil should be placed alongside to differentiate between thermal and photolytic degradation.
-
-
Sample Quenching: After the desired exposure time (aiming for 5-20% degradation), quench the reactions to prevent further degradation before analysis.[13]
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of HCl.
-
For oxidative, thermal, and photolytic samples, no quenching is typically needed, but they should be stored at 2-8°C.
-
-
Analysis: Dilute all quenched samples to the final concentration of ~100 µg/mL and analyze by a stability-indicating HPLC method alongside the control sample.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is one that is validated to provide an accurate and precise measure of the API, free from interference from degradants, excipients, or impurities.[16]
Objective: To develop a reverse-phase HPLC (RP-HPLC) method that separates this compound from all potential degradation products generated during the forced degradation study.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (A versatile, robust starting point).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient, e.g., 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector, monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and acquire a full spectrum (e.g., 200-400 nm) to determine the optimal wavelength for detection of the parent and all degradants.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development Workflow:
-
Initial Injection: Inject the unstressed control sample to determine the retention time of the parent compound.
-
Degradant Analysis: Inject each of the stressed samples.
-
Evaluate Specificity:
-
Does the parent peak remain pure in all stressed chromatograms? (Use a photodiode array (PDA) detector to check for peak purity).
-
Are all degradation product peaks baseline-resolved from the parent peak and from each other? (Resolution > 1.5 is ideal).
-
-
Method Optimization: If separation is poor, systematically adjust parameters:
-
Gradient Slope: Make the gradient shallower to increase separation between closely eluting peaks.
-
Mobile Phase Modifier: Change the organic solvent (e.g., from Acetonitrile to Methanol) to alter selectivity.
-
pH: Adjust the pH of the aqueous mobile phase (if not using an acid-labile column) to change the ionization state of any acidic or basic degradants, which dramatically affects retention.
-
-
Validation: Once a suitable method is developed, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[14][16]
Caption: Workflow for stability-indicating HPLC method development.
Summary and Conclusion
This guide provides a comprehensive framework for investigating the solubility and stability of this compound. While specific experimental data for this compound is scarce, a systematic approach grounded in fundamental chemical principles allows for robust prediction and effective experimental design. The provided protocols for qualitative solubility assessment, forced degradation, and stability-indicating HPLC method development offer researchers and drug development professionals a validated starting point for their investigations. A thorough understanding of these properties is the cornerstone of successful research, enabling informed decisions in formulation, analytical development, and the overall progression of any project involving this valuable chemical scaffold.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Properties of Solvents Used in Organic Chemistry [murov.info]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. scispace.com [scispace.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. altabrisagroup.com [altabrisagroup.com]
The 6-Bromo-2H-Chromene Scaffold: A Nature-Inspired Core for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Brominated Marine Scaffolds
The marine environment is a vast reservoir of chemical diversity, yielding a plethora of natural products with unique structural features and potent biological activities.[1] Among these, organobromine compounds are particularly prevalent, especially in marine algae.[2] The incorporation of a bromine atom into an organic molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity to biological targets, making brominated natural products a fertile ground for drug discovery.[3]
This guide focuses on the 6-bromo-2H-chromene scaffold, a heterocyclic core that, while not widely reported as an isolated natural product in its simplest form, represents a significant "nature-inspired" privileged structure in medicinal chemistry. Chromenes, in general, are widespread in terrestrial plants, fungi, and marine organisms, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The presence of brominated chromene derivatives in some marine species, such as the green alga Cymopolia barbata, provides a compelling rationale for the exploration of the this compound core in the design of novel therapeutic agents.[6]
This document will delve into the natural context of brominated chromenes, explore the synthetic utility of the this compound scaffold, detail its biological significance with a focus on anticancer and antimicrobial applications, and provide exemplary protocols for its synthesis and characterization.
Natural Occurrence and Biosynthetic Origins: A Plausible Pathway
While the simple this compound has not been definitively isolated from a natural source, the existence of related brominated chromenes in marine algae suggests a plausible biosynthetic pathway. The biosynthesis of such compounds is likely to involve two key enzymatic processes: the formation of the chromene ring and the regioselective bromination of an aromatic precursor.
The chromene ring is often biosynthesized via the cyclization of a prenylated aromatic precursor.[6] In the marine environment, this could involve the prenylation of a simple phenolic compound, followed by an intramolecular cyclization.
The bromination of aromatic rings in marine organisms is catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases (V-HPOs).[7] These enzymes utilize bromide ions, which are abundant in seawater, and hydrogen peroxide to generate a reactive bromine species that can electrophilically substitute aromatic protons.
A hypothetical biosynthetic pathway for a this compound scaffold in a marine organism is depicted below.
Caption: Hypothetical biosynthetic pathway for this compound.
Synthetic Strategies: Accessing the Privileged Core
The this compound scaffold is readily accessible through various synthetic routes, making it an attractive starting point for the generation of compound libraries for biological screening. A common and efficient method involves the reaction of a substituted salicylaldehyde with a suitable C3 synthon.
Exemplary Synthetic Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene
This protocol describes a one-pot synthesis of 6-bromo-2,2-dimethyl-2H-chromene from 5-bromosalicylaldehyde and acetone.[8]
Reaction Scheme:
Materials:
-
5-Bromosalicylaldehyde
-
Acetone (reagent grade)
-
Pyrrolidine
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 g, 5.0 mmol) in acetone (20 mL).
-
Catalyst Addition: To the stirred solution, add pyrrolidine (0.17 mL, 2.0 mmol) dropwise.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Washing: Wash the organic layer sequentially with 1 M HCl (25 mL) and saturated NaCl solution (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 6-bromo-2,2-dimethyl-2H-chromene.
Caption: Workflow for the synthesis of 6-bromo-2,2-dimethyl-2H-chromene.
Biological Significance and Therapeutic Potential
The this compound scaffold has emerged as a valuable framework for the development of new therapeutic agents, with derivatives exhibiting a range of biological activities.
Antiproliferative Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including liver, breast, and leukemia.[9] The mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Key Signaling Pathways: Modulating the activity of proteins involved in cancer cell growth and survival.
The table below summarizes the antiproliferative activity of selected this compound derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7c | HEPG2-1 (Liver) | 2.70 ± 0.28 | [9] |
| 18a | HEPG2-1 (Liver) | 4.90 ± 0.69 | [9] |
| 23g | HEPG2-1 (Liver) | 3.50 ± 0.23 | [9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The presence of the bromine atom is often crucial for the antimicrobial potency of these compounds.
Conclusion and Future Perspectives
The this compound scaffold, while not a prominent natural product itself, stands as a testament to the power of nature-inspired drug discovery. Its structural relationship to naturally occurring brominated marine compounds, coupled with its synthetic tractability and diverse biological activities, makes it a highly attractive core for the development of new therapeutic agents. Future research should focus on expanding the chemical space around this scaffold, elucidating the detailed mechanisms of action of its active derivatives, and optimizing their pharmacological properties for potential clinical development. The exploration of this "privileged" structure holds significant promise for addressing unmet medical needs, particularly in the areas of oncology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of marine natural products: microorganisms and macroalgae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Unveiling Molecular Dialogues: A Technical Guide to the Computational Modeling of 6-bromo-2H-chromene Interactions
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the computational modeling of 6-bromo-2H-chromene and its derivatives. We will navigate the theoretical underpinnings and practical workflows required to simulate and analyze the interactions of this halogenated heterocyclic compound with biological targets. Our focus is on demystifying the complexities of modeling halogen bonds and providing a robust, self-validating methodology for generating reliable in silico data.
Introduction: The Significance of this compound in Drug Discovery
The chromene scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of chromene have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antithrombotic agents.[1][2] The introduction of a bromine atom at the 6-position of the 2H-chromene core, creating this compound, offers intriguing possibilities for modulating biological activity. Halogen atoms, particularly bromine, can participate in highly directional, non-covalent interactions known as halogen bonds, which can significantly enhance binding affinity and selectivity for a biological target.
Recent studies have highlighted the therapeutic potential of brominated chromenes. For instance, various derivatives have shown potent cytotoxic effects against human cancer cell lines, including liver carcinoma (HEPG2-1).[3][4] Additionally, halogenated 3-nitro-2H-chromenes have exhibited significant antibacterial activity against multidrug-resistant strains of S. aureus and S. epidermidis.[5][6] These findings underscore the importance of understanding the molecular interactions of this compound to guide the rational design of novel therapeutics.
This guide will provide a comprehensive walkthrough of the computational techniques necessary to explore these interactions, from initial quantum mechanical calculations to large-scale molecular dynamics simulations.
The Crucial Role of the Halogen Bond and the σ-hole
Classical molecular modeling approaches often fall short when dealing with halogenated compounds. This is primarily due to the anisotropic distribution of electron density around the covalently bonded halogen atom. While the sides of the halogen are electron-rich and thus electronegative, a region of positive electrostatic potential, known as a "σ-hole," exists along the axis of the covalent bond.[7] This σ-hole can interact favorably with an electron-rich atom (a Lewis base), such as an oxygen or nitrogen atom in a protein, forming a halogen bond.
Standard force fields, which typically assign a uniform negative partial charge to halogen atoms, fail to capture this critical electrostatic feature. Therefore, specialized techniques are required to accurately model halogen bonding.
Visualizing the Workflow
The computational investigation of this compound interactions can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below. Each stage builds upon the previous one, progressively refining our understanding of the molecule's behavior.
Caption: A generalized workflow for the computational modeling of this compound interactions.
PART 1: Quantum Mechanical Foundations
Before embarking on large-scale simulations, it is essential to characterize the intrinsic electronic properties of this compound using quantum mechanics (QM). These initial calculations provide the foundation for accurate force field parameterization.
Geometry Optimization and Electronic Structure
The first step is to obtain an accurate 3D structure of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT).
Experimental Protocol: Geometry Optimization
-
Build the initial structure: Use a molecular editor (e.g., Avogadro, ChemDraw) to draw the 2D structure of this compound and generate an initial 3D conformation.
-
Select a suitable DFT functional and basis set: For systems involving non-covalent interactions like halogen bonds, it is crucial to choose a functional that minimizes delocalization error.[8] Functionals such as M06-2X or those with a high percentage of Hartree-Fock exchange (e.g., BH&HLYP) combined with a dispersion correction are recommended.[8] A triple-zeta basis set with polarization and diffuse functions (e.g., aug-cc-pVTZ) is a suitable choice for accurate calculations.
-
Perform the optimization: Use a QM software package (e.g., Gaussian, ORCA) to perform a geometry optimization calculation. This will find the lowest energy conformation of the molecule.
-
Verify the optimized geometry: Ensure the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
Electrostatic Potential and σ-hole Visualization
With the optimized geometry, the molecular electrostatic potential (ESP) can be calculated and visualized. This is critical for understanding the charge distribution and identifying the σ-hole on the bromine atom.
Experimental Protocol: ESP and σ-hole Analysis
-
Generate a checkpoint file: The geometry optimization and frequency calculation will produce a checkpoint or wavefunction file.
-
Use a wavefunction analysis program: Software like Multiwfn is excellent for this purpose.[9]
-
Calculate and visualize the ESP surface: Map the ESP onto the electron density surface of the molecule. This will reveal regions of positive (blue) and negative (red) potential. The σ-hole will appear as a region of positive potential on the bromine atom, opposite to the C-Br bond.[10]
-
Quantify the σ-hole: The magnitude of the σ-hole (Vs,max) can be quantified by finding the maximum value of the ESP on the halogen's surface.[11] This value is a useful descriptor for the strength of potential halogen bonds.
PART 2: Force Field Parameterization for Molecular Mechanics
Molecular mechanics (MM) force fields are essential for computationally efficient simulations of large biomolecular systems. However, standard force fields often lack accurate parameters for novel or specialized molecules like this compound. Therefore, it is necessary to derive a custom parameter set.
The Challenge of Halogen Parameterization
As previously mentioned, the primary challenge is to represent the σ-hole. A common and effective approach, particularly within the CHARMM force field framework, is the use of a "virtual particle."[7][12] This involves placing a massless, positively charged particle along the C-Br bond axis to mimic the positive electrostatic potential of the σ-hole.[13][14]
A Step-by-Step Parameterization Protocol (CHARMM-based)
This protocol outlines the derivation of parameters for this compound for use with the CHARMM force field, leveraging tools like the CHARMM General Force Field (CGenFF) server and custom QM calculations.
-
Initial Parameter Generation with CGenFF:
-
Submit the structure of this compound to the CGenFF server.
-
The server will provide an initial topology and parameter file. Pay close attention to the "penalty scores" for the parameters. High penalty scores indicate low confidence and necessitate further refinement.
-
-
Partial Charge Derivation with Virtual Particle:
-
Perform QM calculations of the interaction energy between this compound and a water molecule at various positions and orientations around the bromine atom.
-
The charges of the bromine atom and the virtual particle, as well as the virtual particle's distance from the bromine, are then optimized to reproduce these QM interaction energies.[12]
-
-
Bonded Parameter Refinement:
-
For bonds, angles, and dihedrals with high penalty scores, derive more accurate parameters from QM calculations.
-
Bonds and Angles: The equilibrium values can be taken from the QM-optimized geometry. Force constants can be derived from the Hessian matrix of the frequency calculation.
-
Dihedrals: Scan the potential energy surface by rotating the dihedral angle of interest in increments (e.g., 10-15 degrees) and calculating the QM energy at each point. The resulting energy profile is then used to fit the dihedral parameters in the force field.
-
Parameter Summary Table
The following table provides a conceptual summary of the parameters that need to be derived for this compound.
| Parameter Type | Description | Derivation Method |
| Non-bonded | ||
| Partial Charges | Distribution of charge across the molecule, including the virtual particle for the bromine atom. | QM calculations of interaction energies with water, fitted to reproduce the ESP. |
| Lennard-Jones (van der Waals) | Defines the short-range repulsive and long-range attractive interactions. | Typically taken from CGenFF and refined by fitting to experimental data like heats of vaporization and density. |
| Bonded | ||
| Bond Stretching | The energy required to stretch or compress a covalent bond. | QM geometry optimization for equilibrium bond lengths and Hessian analysis for force constants. |
| Angle Bending | The energy required to bend the angle between three bonded atoms. | QM geometry optimization for equilibrium angles and Hessian analysis for force constants. |
| Dihedral Torsions | The energy associated with the rotation around a covalent bond. | QM potential energy surface scans fitted to the dihedral term equation. |
PART 3: Molecular Docking - Predicting Binding Poses
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This is a crucial step in identifying potential binding modes and generating a starting structure for molecular dynamics simulations.
Target Selection
Based on the known biological activities of brominated chromenes, potential protein targets could include:
-
Oncogenic kinases: Given the anticancer activity of chromene derivatives.
-
Bacterial enzymes: Such as those involved in cell wall synthesis or DNA replication, in light of their antimicrobial properties.
-
Apoptosis-related proteins: As some chromenes are known to induce apoptosis.
For this guide, we will proceed with a hypothetical kinase as the target protein.
Practical Docking Workflow with AutoDock Vina
AutoDock Vina is a widely used and effective tool for molecular docking.
Experimental Protocol: Molecular Docking
-
Prepare the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges. Software like AutoDock Tools can automate this process.[15][16]
-
Save the prepared receptor in the PDBQT file format.
-
-
Prepare the Ligand:
-
Use the QM-optimized structure of this compound.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature.
-
Define a 3D grid box that encompasses the entire binding site. The size and center of this box are critical parameters.
-
-
Run the Docking Simulation:
-
Use the AutoDock Vina command-line interface, providing the prepared receptor and ligand files, and the grid box parameters.
-
Vina will generate a set of predicted binding poses, each with a corresponding binding affinity score.
-
-
Analyze the Results:
-
Visualize the predicted binding poses in the context of the protein's active site using software like PyMOL or Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, and importantly, any potential halogen bonds) for the top-scoring poses. The best pose should be selected based on both its score and its chemical plausibility.
-
PART 4: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides a more realistic view of the interactions and can be used to assess the stability of the docked pose.
Setting up the Simulation System with GROMACS
GROMACS is a powerful and popular software package for performing MD simulations.
Experimental Protocol: MD Simulation Setup
-
Combine Protein and Ligand:
-
Create a complex PDB file containing the coordinates of the protein and the best-docked pose of this compound.
-
-
Choose a Force Field:
-
Select a force field for the protein (e.g., CHARMM36m).
-
Incorporate the custom-derived parameters for this compound into the system's topology.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup process.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand atoms. This is typically done in two phases:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.
-
-
Production MD and Trajectory Analysis
Once the system is equilibrated, the position restraints are removed, and a production MD simulation is run for a desired length of time (typically tens to hundreds of nanoseconds).
Experimental Protocol: Production MD and Analysis
-
Run the Production Simulation:
-
Execute the MD simulation, saving the coordinates of all atoms at regular intervals. This creates a trajectory file.
-
-
Analyze the Trajectory:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to identify persistent interactions between the ligand and the protein, such as hydrogen bonds and halogen bonds. Tools within GROMACS can be used to calculate the distances and angles of these interactions over time.
-
Binding Free Energy Calculations: More advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the ligand to the protein.
-
Visualizing the MD Workflow
Caption: A step-by-step workflow for setting up and running a molecular dynamics simulation.
Conclusion and Future Directions
The computational modeling of this compound interactions is a powerful approach for understanding its biological activity and for guiding the design of new therapeutic agents. By combining quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain detailed insights into the molecular recognition processes that govern the efficacy of this promising scaffold. The methodologies outlined in this guide provide a robust framework for these investigations, with a particular emphasis on the accurate treatment of halogen bonding.
Future work in this area could involve the use of these computational models to perform virtual screening of large compound libraries to identify novel chromene derivatives with enhanced activity. Additionally, more advanced simulation techniques, such as enhanced sampling methods, could be employed to explore the conformational landscape of the protein-ligand complex more exhaustively. As computational power continues to increase and force fields become more refined, the predictive power of these in silico methods will undoubtedly play an even more prominent role in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. How to calculate σ‑Hole value and π‑Hole value correctly? / Multiwfn and wavefunction analysis / Multiwfn forum [sobereva.com]
- 12. Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Parameterization of a drug molecule with a halogen σ-hole particle using ffTK: Implementation, testing, and comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Unlocking the Therapeutic Potential of 6-Bromo-2H-Chromene: A Technical Guide to Emerging Research Frontiers
Introduction: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry
Chromenes, a class of oxygen-containing heterocyclic compounds, are prevalent in a vast array of natural products and have been recognized as "privileged structures" in the field of medicinal chemistry.[1] Their inherent ability to interact with a multitude of biological targets has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The strategic incorporation of a bromine atom at the 6-position of the 2H-chromene core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby enhancing its therapeutic potential.[5] This guide provides an in-depth exploration of promising research avenues for 6-bromo-2H-chromene and its derivatives, offering a technical framework for researchers, scientists, and drug development professionals to navigate this exciting area of chemical biology.
Core Synthesis Strategies for the this compound Scaffold
A robust and versatile synthetic platform is paramount for the exploration of novel derivatives. Several efficient methods for the synthesis of the this compound core have been established.
One-Pot Condensation and Cyclization
A widely employed and efficient method involves a one-pot reaction starting from commercially available 5-bromosalicylaldehyde.[1] This base-catalyzed condensation with an appropriate ketone, such as acetone, followed by an intramolecular oxa-Michael addition, provides a straightforward route to 2,2-disubstituted-6-bromo-2H-chromenes.[1]
Experimental Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene [1]
-
To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as toluene, add an excess of acetone.
-
Add a catalytic amount of a secondary amine, for instance, pyrrolidine (0.2 eq).
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-bromo-2,2-dimethyl-2H-chromene.
Microwave-Assisted Synthesis
For rapid and high-yield synthesis, microwave-assisted organic synthesis (MAOS) presents a compelling alternative. A plausible route involves the reaction of 4-bromophenol with an α,β-unsaturated aldehyde, such as 3-methyl-2-butenal, in the presence of a base like potassium carbonate.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene [6]
-
In a microwave reactor vessel, combine 4-bromophenol (1.0 eq), 3-methyl-2-butenal (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the pure product.
Potential Research Area 1: Novel Anticancer Agents through Heterocyclic Elaboration
The this compound scaffold serves as an excellent starting point for the synthesis of complex heterocyclic systems with enhanced anticancer activity.[5][6] Research has shown that derivatives of 6-bromo-3-acetyl-2H-chromen-2-one can be transformed into a variety of fused heterocyclic compounds, such as pyrazoles, isoxazoles, and thiadiazoles, which exhibit significant antiproliferative effects.[7][8][9]
Rationale and Scientific Logic
The introduction of additional heterocyclic rings to the this compound core can lead to compounds with novel mechanisms of action. These modifications can enhance binding affinity to cancer-related protein targets, induce apoptosis, and overcome multidrug resistance.[6] The bromine atom, in particular, can increase lipophilicity, facilitating passage through cell membranes, and can also participate in halogen bonding, a specific non-covalent interaction that can improve drug-target binding.[5]
Suggested Experimental Workflow
Figure 1: Workflow for the development of novel anticancer agents.
Experimental Protocol: Synthesis of Pyrazole Derivatives from 3-acetyl-6-bromo-2H-chromen-2-one [7][8]
-
Synthesize 3-acetyl-6-bromo-2H-chromen-2-one from 5-bromosalicylaldehyde and ethyl acetoacetate.
-
React the 3-acetyl-6-bromo-2H-chromen-2-one with various substituted hydrazines in a suitable solvent like ethanol under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the pyrazole product.
-
Filter, wash, and recrystallize the solid to obtain the pure pyrazole derivative.
-
Characterize the synthesized compounds using spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
-
Evaluate the antiproliferative activity of the synthesized compounds against a panel of cancer cell lines (e.g., liver carcinoma HEPG2-1) using the MTT assay to determine their IC50 values.[8][9]
Table 1: Antiproliferative Activity of Selected this compound Derivatives against HEPG2-1 Cell Line
| Compound | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 7c | 2.70 ± 0.28 | [8][9] |
| Thiazole 23g | 3.50 ± 0.23 | [8][9] |
| 1,3,4-Thiadiazole 18a | 4.90 ± 0.69 | [8][9] |
Potential Research Area 2: Development of Novel Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antimicrobial agents.[10] Chromene derivatives have demonstrated significant antibacterial and antifungal activities.[2][10][11] The this compound scaffold can be functionalized to produce potent antimicrobial compounds.
Rationale and Scientific Logic
The introduction of specific pharmacophores, such as thiazole and 1,3,4-oxadiazole moieties, to the this compound core can enhance antimicrobial efficacy.[11] These heterocyclic systems are known to be present in various clinically used antimicrobial drugs. The mechanism of action could involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.
Suggested Experimental Workflow
Figure 2: Workflow for developing novel antimicrobial agents.
Experimental Protocol: Synthesis of Thiazole Derivatives of this compound [11]
-
Synthesize 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one as a key intermediate.
-
React this intermediate with thiourea or substituted thioureas in refluxing ethanol to yield the corresponding aminothiazole derivatives.
-
Purify the products by recrystallization.
-
Confirm the structures of the synthesized compounds using spectroscopic methods.
-
Evaluate the in vitro antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method.
Potential Research Area 3: P2Y6 Receptor Antagonists for Inflammatory and Neuropathic Pain
The P2Y6 receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases and neuropathic pain.[12][13] Notably, 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor.[12][13]
Rationale and Scientific Logic
The 6-bromo-3-nitro-2H-chromene scaffold offers a valuable starting point for the development of potent and selective P2Y6 receptor antagonists.[13] Structure-activity relationship (SAR) studies have indicated that substitution at the 6-position of the chromene ring is well-tolerated and can be used to modulate antagonist activity.[12][13] The development of non-reactive, competitive antagonists is crucial for in vivo studies and eventual clinical translation.
Suggested Experimental Workflow
Figure 3: Workflow for developing P2Y6 receptor antagonists.
Experimental Protocol: Synthesis and Evaluation of 6-Substituted-3-nitro-2H-chromene Derivatives as P2Y6R Antagonists [13]
-
Synthesize 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene as a key intermediate.
-
Perform Sonogashira coupling reactions with a diverse range of terminal alkynes to generate a library of 6-alkynyl derivatives.
-
Purify the synthesized compounds using column chromatography.
-
Characterize the final products using appropriate analytical techniques.
-
Determine the IC50 values of the compounds for the human P2Y6 receptor using a functional assay, such as measuring the inhibition of UDP-induced calcium mobilization in P2Y6-expressing cells (e.g., 1321N1 astrocytoma cells).[13]
-
Assess the selectivity of promising compounds against other P2Y receptor subtypes.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The strategic exploration of its derivatives in the areas of oncology, infectious diseases, and inflammatory conditions holds significant potential for addressing unmet medical needs. The synthetic accessibility of the core structure, coupled with the profound impact of the bromine substituent on biological activity, provides a fertile ground for further research. Future investigations should focus on elucidating the precise mechanisms of action of these derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates towards in vivo efficacy studies. The continued application of rational drug design principles and innovative synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 3. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 4. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 6-Bromo-3-(2-bromoacetyl)-chromen-2-one in Heterocyclic Synthesis: A Guide for Researchers
Introduction: Unlocking the Potential of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug development, the coumarin scaffold stands as a privileged structure, renowned for its diverse pharmacological properties. Among the myriad of coumarin derivatives, 6-bromo-3-(2-bromoacetyl)-chromen-2-one has emerged as a particularly valuable and versatile building block. Its unique structural features, namely the electrophilic α-bromoketone moiety and the reactive coumarin core, render it a powerful precursor for the synthesis of a wide array of novel heterocyclic compounds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of 6-bromo-3-(2-bromoacetyl)-chromen-2-one. We will delve into its key reactions, provide detailed experimental protocols, and elucidate the underlying mechanistic principles that govern its reactivity. The ultimate aim is to empower researchers to harness the full potential of this remarkable intermediate in their quest for new therapeutic agents and functional materials. The compounds synthesized from this precursor have shown promising biological activities, including antibacterial and anticancer properties, making this an area of significant research interest.[1][2][3][4]
Core Synthetic Pathways: A Gateway to Diverse Heterocycles
The reactivity of 6-bromo-3-(2-bromoacetyl)-chromen-2-one is dominated by the presence of the α-bromoacetyl group, which readily undergoes reactions with various nucleophiles. This reactivity has been exploited to construct a variety of five- and six-membered heterocyclic rings fused or appended to the coumarin nucleus. This section will explore some of the most important synthetic transformations of this key intermediate.
Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis
The reaction of α-haloketones with thioamides or thioureas, known as the Hantzsch thiazole synthesis, is a classic and efficient method for the construction of the thiazole ring. 6-Bromo-3-(2-bromoacetyl)-chromen-2-one serves as an excellent substrate for this reaction, leading to the formation of coumarin-thiazole hybrids, a class of compounds with significant biological potential.[5][6][7]
Mechanism of Action:
The reaction proceeds through a sequential process of nucleophilic attack, cyclization, and dehydration. The sulfur atom of the thiourea/thioamide acts as the initial nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
Figure 1: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 6-Bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one
This protocol is adapted from a study by Abdel-Aziem et al.[8]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (3.48 g, 0.01 mol) in 50 mL of absolute ethanol.
-
Reaction Initiation: To the stirred solution, add thiosemicarbazide (0.91 g, 0.01 mol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: The solid product that forms is collected by filtration, washed with cold ethanol, and then dried.
-
Purification: The crude product can be recrystallized from an appropriate solvent, such as ethanol or acetic acid, to yield the pure 6-bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one.
| Compound | Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 6-Bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one | 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Thiosemicarbazide | Ethanol | Room Temp, 4h | Not Specified | [8] |
| 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one | 3-(2-Bromoacetyl)-2H-chromen-2-one | Thioacetamide | Methanol | Reflux | Not Specified | [7] |
Synthesis of Imidazole Derivatives: A Route to Bioactive Scaffolds
The synthesis of imidazole-containing coumarins can be achieved through the reaction of 6-bromo-3-(2-bromoacetyl)-chromen-2-one with amidines or other suitable nitrogen-containing nucleophiles. These compounds are of interest due to the prevalence of the imidazole moiety in pharmaceuticals.[9][10][11][12]
Mechanism of Action:
The reaction generally proceeds via an initial nucleophilic substitution of the bromide by one of the nitrogen atoms of the reacting partner, followed by an intramolecular cyclization and subsequent dehydration or aromatization to furnish the imidazole ring.
Figure 2: General workflow for imidazole synthesis.
Experimental Protocol: General Procedure for the Synthesis of Coumarin-Imidazo[1,2-a]pyridines
This generalized protocol is based on the work of Gouda and colleagues.[6]
-
Reaction Setup: A mixture of 3-(bromoacetyl)coumarin (1 mmol) and the appropriate 2-aminopyridine derivative (1 mmol) is subjected to neat (solvent-free) conditions.
-
Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 15-30 minutes).
-
Work-up: After cooling to room temperature, the solidified reaction mixture is triturated with diethyl ether.
-
Purification: The resulting solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.
| Product | Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one | 3-(2-Bromoacetyl)-2H-chromen-2-one | 2-Amino-4-methylpyridine | Neat, Catalyst-free | Not Specified | [6] |
Synthesis of 1,3,4-Thiadiazine Derivatives
The reaction of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with thiocarbonohydrazide derivatives can lead to the formation of 1,3,4-thiadiazine rings. These heterocyclic systems are known to possess a range of biological activities.[1][8]
Mechanism of Action:
The formation of the 1,3,4-thiadiazine ring likely involves a double nucleophilic attack. Initially, one of the nitrogen atoms of the thiocarbonohydrazide derivative attacks the bromoacetyl moiety. This is followed by an intramolecular cyclization involving the sulfur atom and the carbonyl group, leading to the six-membered thiadiazine ring after dehydration.
Experimental Protocol: Synthesis of a Coumarin-Thiadiazine Derivative
This protocol is derived from the work of Abdel-Aziem et al.[8]
-
Reaction Mixture: A solution of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (0.01 mol) and 3-amino-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[3][13]thieno[2,3-d]pyrimidin-4-one (0.01 mol) in ethanol (30 mL) is prepared.
-
Reaction Conditions: The reaction mixture is heated under reflux for 5 hours.
-
Work-up: The reaction mixture is allowed to cool, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with ethanol and can be recrystallized from a suitable solvent to afford the pure product.
| Product | Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Thiadiazine derivative | 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one | 3-amino-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[3][13]thieno[2,3-d]pyrimidin-4-one | Ethanol | Reflux, 5h | Not Specified | [8] |
Applications in Drug Discovery and Materials Science
The diverse heterocyclic scaffolds accessible from 6-bromo-3-(2-bromoacetyl)-chromen-2-one have positioned it as a valuable starting material in the development of new therapeutic agents. Numerous studies have reported significant biological activities for the synthesized derivatives.
-
Antimicrobial Activity: Several novel thiazole and 1,3,4-thiadiazine derivatives synthesized from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have demonstrated potent in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8] Specifically, certain compounds showed strong inhibition against Enterococcus faecalis and Pseudomonas aeruginosa.[1][8]
-
Anticancer Activity: Coumarin-heterocycle hybrids are a well-known class of compounds with potential antitumor properties. Derivatives such as pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles synthesized from related coumarin precursors have shown promising antitumor activity against liver carcinoma cell lines.[3][14][15] The ability to readily generate a library of diverse heterocyclic compounds from 6-bromo-3-(2-bromoacetyl)-chromen-2-one makes it an attractive tool for structure-activity relationship (SAR) studies in cancer drug discovery.
-
Fluorescent Probes: The coumarin nucleus is a well-known fluorophore. Modification at the 3-position with various heterocyclic systems can modulate the photophysical properties of the molecule, opening up possibilities for the development of novel fluorescent probes for bio-imaging and sensing applications.
Conclusion and Future Perspectives
6-Bromo-3-(2-bromoacetyl)-chromen-2-one is a highly versatile and reactive intermediate that provides a straightforward entry into a rich diversity of heterocyclic compounds. The synthetic protocols outlined in this application note, primarily involving reactions with various nucleophiles, are generally robust and high-yielding. The resulting coumarin-heterocycle hybrids are of significant interest in medicinal chemistry due to their demonstrated antimicrobial and anticancer activities.
Future research in this area will likely focus on expanding the scope of nucleophiles used in reactions with 6-bromo-3-(2-bromoacetyl)-chromen-2-one to generate even greater molecular diversity. Furthermore, a more in-depth investigation into the biological mechanisms of action of the synthesized compounds will be crucial for the development of new and effective therapeutic agents. The continued exploration of the synthetic potential of this key building block promises to yield further innovations in both drug discovery and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reactions and Antibacterial Activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One | Semantic Scholar [semanticscholar.org]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medmedchem.com [medmedchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. [PDF] Synthesis of Imidazole Derivatives and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application of 6-bromo-2H-chromene in Antimicrobial Drug Discovery: Application Notes and Protocols
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents.[1] The chromene scaffold, a benzopyran ring system, has emerged as a "privileged structure" in medicinal chemistry, present in a plethora of natural products and synthetic compounds with a wide array of biological activities.[2] Chromene derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and, critically, antimicrobial agents.[3] Their proposed mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes like DNA gyrase to the disruption of cell membrane integrity and interference with protein and cell wall synthesis.[3][4]
This application note focuses on the utility of 6-bromo-2H-chromene and its derivatives in the discovery of novel antimicrobial drugs. The introduction of a halogen atom, such as bromine, into the chromene nucleus is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can enhance lipophilicity, facilitating passage through microbial cell membranes, and can also influence binding interactions with target enzymes.[1] Indeed, studies have shown that halogenated chromenes can exhibit potent antimicrobial activity.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary structure-activity relationship (SAR) studies of this compound derivatives.
Part 1: Synthesis of this compound Derivatives
A versatile and efficient method for the synthesis of the this compound scaffold is through the reaction of 5-bromosalicylaldehyde with various ketones or compounds containing an active methylene group. The following protocol is an adaptation for the synthesis of a representative this compound derivative.
Protocol 1: Synthesis of 3-Acetyl-6-bromo-2H-chromen-2-one
This protocol describes the synthesis of a coumarin derivative which shares the this compound core structure.
Materials:
-
5-bromo-2-hydroxybenzaldehyde
-
Butan-2-one
-
Potassium carbonate (finely ground and dried)
-
But-3-en-2-one
-
Diisopropyl ether
-
Methylene chloride
-
Cyclohexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure: [6]
-
To a suitable reaction flask, add 5-bromo-2-hydroxybenzaldehyde (100 g, 497 mmol) and finely ground, dried potassium carbonate (13.8 g, 100 mmol) in butan-2-one (220 ml).
-
Heat the heterogeneous mixture to reflux.
-
Prepare a solution of but-3-en-2-one (35.31 g, 497 mmol) in butan-2-one (40 ml).
-
Add the but-3-en-2-one solution dropwise to the refluxing mixture over 15-20 minutes.
-
After 4 hours of reflux, add an additional portion of potassium carbonate (13.8 g, 100 mmol).
-
Continue refluxing for another 16 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid and wash with two portions of butan-2-one (50 ml each).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a methylene chloride/cyclohexane (1:1) eluent.
-
Recrystallize the product from diisopropyl ether to yield 3-acetyl-6-bromo-2H-chromen-2-one as a yellowish solid.
Causality of Experimental Choices:
-
Potassium carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde, facilitating the subsequent nucleophilic attack.
-
Reflux Conditions: The elevated temperature increases the reaction rate, ensuring the completion of the condensation and cyclization steps.
-
Column Chromatography: This purification step is essential to remove unreacted starting materials and byproducts, yielding a pure compound for biological evaluation.
Part 2: Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of newly synthesized this compound derivatives, the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is fundamental. The broth microdilution method is a standardized and widely accepted technique for this purpose.[7][8][9]
Protocol 2: Determination of MIC and MBC by Broth Microdilution
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
-
Incubator
-
Spectrophotometer or plate reader (optional)
Procedure:
2.1. Preparation of Bacterial Inoculum: [8][10]
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB.
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:150 dilution followed by a 1:2 dilution in the plate.
2.2. Preparation of Compound Dilutions (in 96-well plate): [8][10]
-
Prepare a stock solution of the this compound derivative in DMSO at a high concentration (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Include a growth control well (CAMHB with inoculum, no compound) and a sterility control well (CAMHB only).
2.3. Inoculation and Incubation: [8][10]
-
Add the diluted bacterial inoculum to each well containing the compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plate at 35-37°C for 16-20 hours.
2.4. Determination of MIC: [7][8]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
The growth control well should be turbid, and the sterility control well should be clear.
2.5. Determination of MBC: [8][9]
-
From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Data Presentation:
| Compound | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound-X | S. aureus ATCC 29213 | Gram-positive | |||
| This compound-X | E. coli ATCC 25922 | Gram-negative |
Interpretation of Results:
-
A low MIC value indicates high potency of the compound.
-
The MBC/MIC ratio provides insight into the nature of the antimicrobial activity. A ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.[8]
Part 3: Structure-Activity Relationship (SAR) Studies
A systematic investigation of the SAR is crucial for optimizing the antimicrobial activity of the this compound scaffold. This involves synthesizing a library of analogs with modifications at various positions of the chromene ring and evaluating their antimicrobial activity.
Key Structural Modifications to Explore:
-
Position 2: Introduction of different substituents (e.g., alkyl, aryl, heterocyclic) can influence lipophilicity and steric interactions with the target site.
-
Position 3: Substitution at this position can significantly impact biological activity.
-
Other positions on the benzene ring: Exploring the effect of additional or alternative substitutions to the bromo group.
The workflow for a typical SAR study is depicted below.
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
Part 4: Elucidating the Mechanism of Action
Understanding the mechanism by which this compound derivatives exert their antimicrobial effects is a critical step in their development as therapeutic agents. As previously mentioned, chromenes have been proposed to act on various cellular targets. A hypothetical signaling pathway illustrating the potential inhibition of bacterial DNA gyrase is presented below.
Caption: Hypothetical Mechanism of Action via DNA Gyrase Inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel antimicrobial agents. Its synthetic accessibility and the amenability of the chromene ring to structural modification provide a robust platform for generating diverse chemical libraries. The protocols outlined in this application note offer a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary SAR studies of this compound derivatives. By employing these methodologies, researchers can systematically explore the potential of this chemical class and contribute to the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. benchchem.com [benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 6-bromo-2,2-dimethyl-2H-chromene
For: Researchers, scientists, and drug development professionals.
Abstract
6-bromo-2,2-dimethyl-2H-chromene is a key heterocyclic scaffold and a valuable intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its presence in natural products and designed molecules underscores its importance in medicinal chemistry. This document provides a comprehensive guide to a reliable and efficient one-pot synthesis of 6-bromo-2,2-dimethyl-2H-chromene from readily available starting materials: 4-bromophenol and 3-methyl-2-butenal. The protocol detailed herein is distinguished by its operational simplicity, scalability, and high yield, making it amenable to both academic research and industrial drug development settings.
Introduction: The Significance of the Chromene Moiety
The 2H-chromene framework is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities.[1] The incorporation of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. Derivatives of 2,2-dimethyl-2H-chromene have demonstrated potential as anticancer agents, highlighting the therapeutic relevance of this molecular architecture.[2]
This application note describes a synthesis strategy that proceeds via an acid-catalyzed reaction between 4-bromophenol and 3-methyl-2-butenal. The selection of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidizing agent is crucial for the cyclization and subsequent aromatization to the desired chromene ring system.[3][4]
Reaction Scheme and Mechanism
The synthesis of 6-bromo-2,2-dimethyl-2H-chromene is achieved through a one-pot reaction involving an initial acid-catalyzed addition of 4-bromophenol to 3-methyl-2-butenal, followed by an oxidative cyclization.
Overall Reaction:
Mechanistic Insights:
The reaction mechanism can be conceptualized in the following key stages:
-
Initial Adduct Formation: The reaction is initiated by the protonation of the aldehyde group of 3-methyl-2-butenal, which activates it towards nucleophilic attack by the hydroxyl group of 4-bromophenol. This forms a hemiacetal intermediate.
-
Dehydration and Rearrangement: The hemiacetal undergoes dehydration to form a resonance-stabilized carbocation. This is followed by an intramolecular electrophilic attack of the carbocation on the electron-rich aromatic ring of the phenol.
-
Oxidative Cyclization: The resulting dihydrochromene intermediate is then oxidized by DDQ. DDQ is a potent oxidizing agent known for its ability to dehydrogenate hydroaromatic compounds.[3][4] It abstracts a hydride ion from the dihydrochromene, leading to the formation of the stable aromatic 2H-chromene ring and reduced DDQ (DDHQ).
This mechanistic pathway highlights the critical role of both the acid catalyst (implicitly present or added) to facilitate the initial C-O and C-C bond formations and the stoichiometric oxidant (DDQ) to drive the final aromatization step.
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents for a typical laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 4-Bromophenol | 173.01 | 10.0 | 1.73 g | Starting Material |
| 3-Methyl-2-butenal | 84.12 | 12.0 | 1.01 g (1.18 mL) | Starting Material |
| DDQ | 227.01 | 11.0 | 2.50 g | Oxidizing Agent |
| Benzene | 78.11 | - | 50 mL | Solvent |
Expected Yield: 75-85% Product Appearance: Pale yellow oil
Detailed Experimental Protocol
4.1. Materials and Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents: Benzene, Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine
-
Drying agent: Anhydrous sodium sulfate
4.2. Safety Precautions
-
4-Bromophenol: Harmful if swallowed and causes skin irritation.[5][6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
3-Methyl-2-butenal: Flammable liquid and vapor.[7][8] Corrosive and may cause skin burns and eye damage. Handle in a well-ventilated fume hood.
-
DDQ: A strong oxidizing agent. Avoid contact with combustible materials. Handle with care, wearing appropriate PPE.
-
Benzene: A known carcinogen. All operations involving benzene must be conducted in a certified fume hood.
4.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (1.73 g, 10.0 mmol) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.50 g, 11.0 mmol).
-
Solvent and Reagent Addition: Add 50 mL of benzene to the flask and stir the mixture to dissolve the solids. To this solution, add 3-methyl-2-butenal (1.18 mL, 12.0 mmol) dropwise over 5 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the precipitated hydroquinone (DDHQ).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 98:2 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 6-bromo-2,2-dimethyl-2H-chromene as a pale yellow oil.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 6-bromo-2,2-dimethyl-2H-chromene.
Caption: Experimental workflow for the synthesis of 6-bromo-2,2-dimethyl-2H-chromene.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 6-bromo-2,2-dimethyl-2H-chromene. The use of DDQ as an oxidant in a one-pot procedure from commercially available starting materials makes this an attractive method for obtaining this valuable synthetic intermediate. The detailed step-by-step instructions, coupled with safety considerations and a clear workflow diagram, are intended to enable researchers to successfully implement this synthesis in their laboratories for applications in medicinal chemistry and drug discovery.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. DDQ - reagent of the month – October - SigutLabs [sigutlabs.com]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 6-bromo-2H-chromene Derivatives as P2Y6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the P2Y6 Receptor in Inflammatory Disease
The P2Y6 receptor (P2Y6R), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and metabolic diseases.[1][2] Activated by the extracellular nucleotide uridine diphosphate (UDP), P2Y6R is a key player in modulating immune responses.[3] Its activation, particularly on immune cells like macrophages and microglia, triggers pro-inflammatory cascades, including the release of cytokines and chemokines such as IL-6 and IL-8, and promotion of phagocytosis.[4][5][6] Given its role in potentiating inflammation, the discovery of potent and selective P2Y6R antagonists is a critical goal for developing novel therapeutics.[7][8][9]
Among the chemical scaffolds investigated, 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as a promising class of reversible P2Y6R antagonists.[1][10] Further structure-activity relationship (SAR) studies have shown that substitutions on the chromene ring, particularly at the 6-position with a bromo group or other functionalities, can significantly influence antagonist affinity and selectivity.[1][11][12] This guide provides a detailed overview of the P2Y6R signaling pathway and comprehensive, field-proven protocols for the synthesis, characterization, and functional evaluation of 6-bromo-2H-chromene derivatives as P2Y6R antagonists.
Section 1: The P2Y6 Receptor Signaling Cascade
The P2Y6 receptor primarily couples to the Gq/11 family of heterotrimeric G proteins.[6] Upon binding of its endogenous agonist UDP, the receptor undergoes a conformational change, initiating a well-defined intracellular signaling cascade.
Mechanism of Action:
-
Gq Activation: UDP binding activates the Gq alpha subunit, causing it to exchange GDP for GTP.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLCβ).[8][13]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[8][13][14] This rapid increase in intracellular Ca2+ is a hallmark of P2Y6R activation and the primary readout for the functional assays described herein.
-
PKC Activation: DAG, along with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses, including the activation of MAPK and NF-κB pathways that drive inflammatory gene expression.[5][8][15]
The development of antagonists, such as this compound derivatives, aims to competitively block UDP from binding to the receptor, thereby preventing the initiation of this pro-inflammatory cascade.
Figure 1. P2Y6R Gq-coupled signaling pathway and point of antagonist intervention.
Section 2: Synthesis of this compound Derivatives
The 2H-chromene scaffold is a valuable heterocyclic motif found in many biologically active molecules.[16][17][18][19] Several synthetic strategies exist for its creation, often involving ring-closing reactions.[16][17][18][20] A common and effective approach for generating the specific 3-nitro-2-(trifluoromethyl)-2H-chromene core involves the reaction of a substituted salicylaldehyde with a nitroalkene.
Protocol 2.1: General Synthesis of a 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene
-
Expert Insight: This protocol outlines a representative synthesis. The choice of catalyst and reaction conditions is critical for achieving high yields and purity. The bromine substituent is incorporated at the start via the choice of salicylaldehyde, making it a versatile point for later-stage functionalization if desired (e.g., via Sonogashira coupling).[11]
Materials & Reagents:
-
5-bromosalicylaldehyde
-
3,3,3-trifluoro-1-nitropropene
-
Organic catalyst (e.g., a chiral secondary amine or thiourea derivative)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask under an inert atmosphere, add 5-bromosalicylaldehyde (1.0 eq) and the organic catalyst (0.1-0.2 eq) in the anhydrous solvent.
-
Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst's optimal conditions). Add 3,3,3-trifluoro-1-nitropropene (1.1-1.5 eq) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-bromo-3-nitro-2-(trifluoromethyl)-2H-chromene product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Section 3: In Vitro Evaluation of P2Y6R Antagonism
The primary method for quantifying the potency of P2Y6R antagonists is through functional assays that measure the inhibition of agonist-induced intracellular signaling. The calcium mobilization assay is the gold standard for Gq-coupled receptors due to its robustness and high-throughput adaptability.[21][22][23]
Protocol 3.1: High-Throughput Calcium Mobilization Assay
-
Expert Insight: This assay directly measures the consequence of P2Y6R-Gq-PLC activation: the release of intracellular calcium.[21] We use a cell line (e.g., 1321N1 astrocytoma) stably transfected to express the human P2Y6 receptor, as these cells lack endogenous P2Y receptors, providing a clean system for analysis.[6][12] The use of a "no-wash" fluorescent calcium dye like Fluo-4 AM or Fluo-8 AM simplifies the protocol for high-throughput screening by eliminating a wash step that can lead to cell loss.[24][25]
Materials & Reagents:
-
Human P2Y6R-expressing 1321N1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
P2Y6R Agonist: Uridine diphosphate (UDP)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent Calcium Indicator Dye Kit (e.g., Fluo-8 AM) with probenecid
-
Fluorescence kinetic plate reader with automated injection (e.g., FLIPR, FlexStation)[21][22]
Figure 2. Experimental workflow for the antagonist-mode calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the P2Y6R-expressing cells into black-walled, clear-bottom microplates at an optimized density (e.g., 15,000-25,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Dye Loading: The next day, prepare the calcium indicator dye solution in Assay Buffer containing probenecid (probenecid inhibits organic anion transporters, preventing dye leakage from the cells). Remove the culture medium from the plate and add the dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-20 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester.
-
Antagonist Addition: Place the plate into the kinetic fluorescence reader. The instrument will first add varying concentrations of the test antagonist (or vehicle control) to the wells. Incubate for a pre-determined time (e.g., 10-15 minutes).
-
Agonist Challenge: The instrument's second injector adds a fixed concentration of the agonist UDP to all wells. This concentration should be the EC₈₀ (the concentration that gives 80% of the maximal response), which provides an optimal window for detecting inhibition.
-
Fluorescence Reading: Immediately upon agonist addition, the instrument measures the change in fluorescence intensity over time (typically 2-3 minutes). The peak fluorescence response corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response in each well is measured. The data is normalized to controls (0% inhibition = UDP alone; 100% inhibition = no UDP). A dose-response curve is generated by plotting the percent inhibition against the log concentration of the antagonist, and the IC₅₀ value is calculated using a non-linear regression model (four-parameter logistic fit).
Protocol 3.2: Confirmatory IP-One Accumulation Assay
-
Expert Insight: As an orthogonal validation method, the IP-One assay measures the accumulation of IP1, a stable downstream metabolite of IP3.[26] This assay is less susceptible to artifacts from compounds that might interfere with calcium signaling directly. It is an endpoint assay based on Homogeneous Time-Resolved Fluorescence (HTRF), providing a robust alternative to the kinetic calcium assay.[27][28][29]
Materials & Reagents:
-
P2Y6R-expressing cells
-
White, low-volume 384-well microplates
-
Test Compounds and UDP agonist
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 Cryptate conjugate)[26][30]
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Cell Stimulation: Seed cells and grow overnight. The next day, pre-incubate the cells with various concentrations of the this compound antagonist for 15-30 minutes at 37°C.
-
Agonist Addition: Add the UDP agonist (at an EC₈₀ concentration) and incubate for the recommended time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis & Reagent Addition: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) in the supplied lysis buffer. These reagents will compete for binding based on the amount of IP1 produced by the cells.[26][27]
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. The signal is inversely proportional to the amount of IP1 produced. Plot the percent inhibition against antagonist concentration to determine the IC₅₀ value.
Section 4: Data Presentation and Interpretation
Summarizing the data in a clear, tabular format is essential for comparing the potency and selectivity of different derivatives.
Table 1: Representative Antagonist Activity of 2H-Chromene Derivatives at the Human P2Y6 Receptor
| Compound ID | R-Group (at C6) | Calcium Mobilization IC₅₀ (nM) | IP-One Assay IC₅₀ (nM) | Selectivity vs. P2Y14R (Fold) |
| Reference 1 | -I | 2100[11] | 2500 | ~10 |
| Derivative A | -Br | 1850[1] | 2200 | ~12 |
| Derivative B | -C≡C-Si(CH₃)₃ | 785[31] | 950 | >50 |
| Derivative C | -C≡C-(CH₂)₆-NHBoc | 162[32] | 190 | >130 |
| MRS2578 | Isothiocyanate | 37[33][34] | 45 | >270 |
Note: Data is illustrative, based on published values for similar compound classes to demonstrate structure-activity trends. MRS2578 is a well-known, potent but structurally distinct P2Y6R antagonist included for comparison.[33][35]
Interpretation:
-
IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the primary measure of a compound's potency. A lower IC₅₀ value indicates a more potent antagonist.
-
SAR Trends: By comparing derivatives, SAR trends can be established. For example, the data suggests that extending the 6-position with a long, hydrophobic alkynyl chain (Derivative C) significantly improves potency over a simple halogen.[10][32]
-
Selectivity: Testing against other P2Y receptor subtypes (e.g., the UDP-activated P2Y14R) is crucial to ensure the compound is selective for P2Y6R, which is critical for minimizing off-target effects in future therapeutic applications.[6]
References
- 1. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. P2Y6 receptor-mediated proinflammatory signaling in human bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 20. 2H-Chromene synthesis [organic-chemistry.org]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. selectscience.net [selectscience.net]
- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. resources.revvity.com [resources.revvity.com]
- 30. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. medchemexpress.com [medchemexpress.com]
- 34. medchemexpress.com [medchemexpress.com]
- 35. medkoo.com [medkoo.com]
analytical techniques for monitoring 6-bromo-2H-chromene reactions
Application Note & Protocol
Topic: Analytical Techniques for Monitoring 6-Bromo-2H-Chromene Reactions For: Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a key structural motif in medicinal chemistry and materials science, making the reliable monitoring of its synthesis and subsequent reactions paramount.[1][2] This guide provides a comprehensive overview of robust analytical techniques for tracking the progress of reactions involving this compound. We move beyond mere procedural lists to explain the rationale behind method selection, empowering researchers to make informed decisions for their specific experimental context. Detailed, field-tested protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a discussion of advanced in-situ monitoring techniques.
The Strategic Importance of Reaction Monitoring
In any chemical synthesis, particularly in the development of pharmaceutical intermediates, understanding the reaction's progress is not just beneficial—it is critical. Monitoring reactions involving this compound allows for:
-
Optimization of Reaction Conditions: Determining the point of completion avoids unnecessary heating or extended reaction times, which can lead to byproduct formation and degradation.
-
Identification of Intermediates: Transient species can be detected, offering crucial insights into the reaction mechanism.[3][4]
-
Quantitative Analysis: Accurately determining the yield and purity of the product at any given time point.[5][6]
-
Ensuring Safety and Scalability: Understanding reaction kinetics is fundamental for safe and reproducible scale-up.
The choice of an analytical technique is dictated by the specific information required, the physical properties of the compounds involved, and the available instrumentation.
General Experimental Workflow
Regardless of the specific technique, a systematic approach to reaction monitoring is essential for generating reliable and reproducible data. The following workflow provides a universal framework.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. asahilab.co.jp [asahilab.co.jp]
Introduction: The Strategic Importance of the 6-Bromo-2H-Chromene Scaffold
An In-Depth Guide to the Synthesis of Functionalized 6-Bromo-2H-Chromene Systems
The 2H-chromene nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative properties, making them highly valuable in drug discovery programs.[2][3]
The strategic incorporation of a bromine atom at the C6-position of the chromene ring significantly enhances the synthetic utility of the scaffold. This halogen serves as a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[4] This capability allows for the late-stage introduction of diverse molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR) and the development of extensive compound libraries for high-throughput screening. This guide provides a detailed overview of robust synthetic routes to access these valuable this compound intermediates and protocols for their subsequent functionalization.
Part 1: Primary Synthesis of the this compound Core
The construction of the core heterocyclic system is the foundational step. Several powerful strategies have been developed, ranging from classic rearrangement reactions to modern metal-catalyzed cyclizations and highly efficient multicomponent reactions.
Cascade Claisen Rearrangement and Oxidative Cyclization
This classical yet effective approach builds the chromene ring through a sequence initiated by a[5][5]-sigmatropic rearrangement. The causality behind this strategy lies in the thermally-driven, concerted reorganization of an allyl phenyl ether to form an ortho-allyl phenol intermediate, which is primed for cyclization.
Mechanistic Rationale: The synthesis begins with the preparation of an allyl ether from 4-bromophenol. Upon heating, this substrate undergoes a Claisen rearrangement to yield 2-allyl-4-bromophenol.[6] A subsequent oxidative cyclization step, often employing an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), generates an ortho-quinone methide intermediate. This highly reactive species undergoes a rapid 6π-electrocyclization to furnish the thermodynamically stable 2H-chromene ring system.[7]
Caption: Workflow for Claisen rearrangement-based synthesis.
Experimental Protocol: One-Pot Synthesis of 6-Bromo-2-methyl-2H-chromene [7]
-
Reactant Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in 40 mL of anhydrous acetone.
-
Allylation: Add 3-chloro-2-methyl-1-propene (1.09 g, 12.0 mmol) dropwise to the stirring suspension. Attach a reflux condenser and heat the mixture to reflux for 12 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Solvent Exchange: Allow the reaction to cool to room temperature. Filter off the inorganic salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude allyl ether. Redissolve the crude product in 20 mL of toluene.
-
Cascade Reaction: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 11.0 mmol) to the toluene solution.
-
Cyclization: Heat the mixture to reflux for 4 hours. The solution will typically darken. Monitor the formation of the product by TLC.
-
Work-up and Purification: After cooling, dilute the mixture with 50 mL of diethyl ether and wash sequentially with 1 M NaOH (3 x 30 mL), water (30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (eluent: 98:2 Hexane/Ethyl Acetate) to yield the this compound product.
Transition-Metal-Catalyzed Intramolecular Cyclizations
Modern synthetic chemistry heavily relies on transition-metal catalysis for its efficiency, mild reaction conditions, and functional group tolerance. Gold and palladium catalysts are particularly adept at constructing the 2H-chromene core from readily available propargyl ether precursors.
Mechanistic Rationale: Gold(I) catalysts are highly π-philic and effectively activate the alkyne moiety of an aryl propargyl ether towards intramolecular nucleophilic attack.[8] The reaction proceeds via a 6-endo-dig cyclization, where the phenolic oxygen attacks the gold-activated alkyne. This step forms the six-membered pyran ring and generates a vinyl-gold intermediate. A subsequent protodeauration step releases the final 2H-chromene product and regenerates the active Au(I) catalyst, completing the catalytic cycle.[9]
Caption: Gold(I)-catalyzed cyclization of aryl propargyl ethers.
Experimental Protocol: Gold-Catalyzed Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene [8]
-
Reactant Preparation: In a vial, dissolve the starting material, 1-bromo-4-(2-methylbut-3-yn-2-yloxy)benzene (0.253 g, 1.0 mmol), in 5 mL of anhydrous dichloromethane.
-
Catalyst Addition: To the solution, add the gold(I) catalyst, such as (Ph₃P)AuCl (2.5 mol%, 12.4 mg), followed by a silver co-catalyst, such as AgOTf (2.5 mol%, 6.4 mg). The silver salt acts as a halide scavenger to generate the active cationic gold species.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically rapid. Monitor progress by TLC analysis.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a short plug of Celite to remove the catalyst residues.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluent: Hexane) to afford the pure 6-bromo-2,2-dimethyl-2H-chromene.
Mechanistic Rationale: Palladium catalysis offers a complementary approach, particularly for synthesizing chromenes with functionality on the pyran ring itself. For instance, the synthesis of 3-bromo-2H-chromenes can be achieved from aryl propargyl ethers using a Pd(II) catalyst in the presence of LiBr and CuBr₂.[10] The proposed mechanism involves an initial oxypalladation of the alkyne, followed by bromide transfer from the copper(II) salt and reductive elimination to yield the vinyl bromide product. To obtain the desired 6-bromo scaffold, the starting material must be derived from 4-bromophenol.
Table 1: Comparison of Catalytic Systems for Chromene Synthesis
| Catalyst System | Starting Material | Key Features | Typical Yields | Reference |
| Heat / DDQ | Allyl (4-bromophenyl) ether | Metal-free, cascade reaction | 60-85% | [7] |
| (Ph₃P)AuCl / AgOTf | (4-Bromophenyl) propargyl ether | Very mild conditions, fast reaction | 85-98% | [8][9] |
| Pd(OAc)₂ / PPh₃ | α,α-dialkyl-(2-bromoaryl)methanol | Domino homocoupling/cyclization | 70-90% | [11] |
| Pd(OAc)₂ / CuBr₂ / LiBr | Aryl propargyl ether | Direct bromination of pyran ring | 75-92% | [10] |
One-Pot Multicomponent Synthesis
Conceptual Rationale: Multicomponent reactions (MCRs) are paragons of synthetic efficiency and atom economy. They allow for the construction of complex molecules from simple starting materials in a single operation, minimizing purification steps and solvent waste. A notable MCR provides access to highly functionalized 6-bromo-2H-chromenes.[12][13]
Mechanistic Pathway: This reaction between 5-bromosalicylaldehyde, diethyl acetylenedicarboxylate (DEAD), and triphenylphosphine proceeds through an initial, rapid reaction between triphenylphosphine and DEAD to form a reactive zwitterionic intermediate. This intermediate then acts as a Brønsted base to deprotonate the phenolic hydroxyl of the 5-bromosalicylaldehyde. The resulting phenoxide undergoes a conjugate addition to the activated alkyne, followed by an intramolecular Wittig-type reaction to close the pyran ring and eliminate triphenylphosphine oxide, yielding the final product.[12][14]
Caption: Three-component synthesis of a functionalized this compound.
Experimental Protocol: Three-Component Synthesis of Diethyl this compound-2,3-dicarboxylate [12][13]
-
Reactant Preparation: To a 50 mL round-bottom flask, add triphenylphosphine (0.262 g, 1.0 mmol) and 5-bromo-2-hydroxybenzaldehyde (0.201 g, 1.0 mmol) in 10 mL of dichloromethane. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add diethyl acetylenedicarboxylate (DEAD) (0.170 g, 1.0 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically complete within 2-4 hours).
-
Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel (eluent: 20:1 to 10:1 Hexane/Ethyl Acetate gradient) to separate the product from the triphenylphosphine oxide byproduct. The desired product is typically isolated as a stable solid.
Part 2: Post-Synthesis Functionalization via Cross-Coupling
The true power of the this compound scaffold is realized in its capacity for diversification. The C-Br bond is an ideal linchpin for introducing new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions.
Caption: Diversification of the this compound core via cross-coupling.
Suzuki Coupling for Arylation
Application: Introduction of aryl and heteroaryl moieties. Protocol:
-
In a reaction tube, combine this compound (0.225 g, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (0.212 g, 2.0 mmol).
-
Add a solvent mixture of toluene (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Seal the tube and heat the reaction at 80-100 °C for 8-16 hours, until TLC indicates consumption of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling for Alkynylation
Application: Introduction of terminal and internal alkynes, crucial for click chemistry and as precursors for other functional groups.[4] Protocol:
-
To a Schlenk flask, add this compound (0.225 g, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%), and copper(I) iodide (CuI) (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.1 mmol).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours.
-
Upon completion, dilute with diethyl ether and filter through Celite to remove the amine salts and catalyst.
-
Concentrate the filtrate and purify by column chromatography.
Conclusion
The this compound system is a synthetically tractable and highly valuable scaffold for medicinal chemistry and materials science. The methodologies presented here, from cascade rearrangements and transition-metal catalysis to efficient multicomponent reactions, provide a robust toolkit for accessing the core structure. Furthermore, the strategic placement of the bromine atom enables extensive functionalization through well-established cross-coupling protocols, empowering researchers to generate novel and diverse molecular architectures for a wide range of applications.
References
- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinet...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2H-Chromene Analogs
Welcome to the technical support guide for the synthesis of 6-bromo-2H-chromene and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Chromene structures are prevalent in a vast array of natural products and are recognized as privileged structures in medicinal chemistry.[1] However, their synthesis is not without challenges.
This guide moves beyond simple protocols to provide in-depth, field-tested insights into the common pitfalls and side reactions encountered during the synthesis of 6-bromo-2H-chromenes. We will focus on one of the most robust and common methods: the base-catalyzed condensation of 5-bromosalicylaldehyde with a ketone (e.g., acetone), followed by an intramolecular cyclization.[1] Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I've set up my reaction with 5-bromosalicylaldehyde, acetone, and a catalytic amount of pyrrolidine, but after several hours of reflux, TLC analysis shows predominantly unreacted aldehyde. What's going wrong?
Answer: This is a frequent issue that typically points to one of three areas: catalyst activity, reagent quality, or reaction conditions. Let's break down the causality.
The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation, which then undergoes a spontaneous intramolecular oxa-Michael addition to form the chromene ring.[1] The secondary amine catalyst, such as pyrrolidine, is crucial as it reacts with the ketone (acetone) to form a highly nucleophilic enamine intermediate. This enamine is the species that actually attacks the aldehyde.[1]
Troubleshooting Steps:
-
Catalyst Integrity: Pyrrolidine is hygroscopic and can degrade upon prolonged exposure to air. Ensure you are using a fresh bottle or a recently distilled batch. An inactive catalyst is the most common reason for a stalled reaction.
-
Solvent Purity: While the reaction can be robust, ensure your solvents (e.g., toluene) are dry. Water can interfere with the formation of the enamine intermediate.
-
Temperature Control: The reaction typically requires reflux (around 65-70°C in a toluene/acetone mixture) to proceed at a reasonable rate.[1] Confirm your heating mantle and thermometer are calibrated and that you are achieving and maintaining the target temperature.
-
Reagent Stoichiometry: While acetone is often used as a co-solvent and is therefore in large excess, ensure the aldehyde and catalyst are added in the correct proportions. A typical catalytic loading for pyrrolidine is 10-20 mol%.[1]
Issue 2: Multiple Spots on TLC and Complex Crude NMR
Question: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate and the NMR spectrum is complex. What are the likely side products and how are they formed?
Answer: The formation of multiple byproducts is the most challenging aspect of this synthesis. Understanding the potential side reactions is key to minimizing them. The primary impurities are typically the uncyclized intermediate and products from self-condensation reactions.
Common Side Products and Their Mitigation:
-
α,β-Unsaturated Ketone (Chalcone) Intermediate: This is the product of the initial condensation before the final ring-closing step. Its presence indicates incomplete cyclization.
-
Cause: The intramolecular oxa-Michael addition is the ring-forming step. It can be slow if the reaction time is insufficient or if the reaction conditions do not adequately favor the formation of the phenoxide nucleophile required for the attack.[1]
-
Solution: Increase the reaction time. Monitor the disappearance of this intermediate by TLC. Ensuring a sufficient amount of base catalyst can also promote the cyclization.
-
-
Acetone Self-Condensation Products: Under basic conditions, acetone can undergo an aldol condensation with itself to form products like diacetone alcohol and mesityl oxide.
-
Cause: This is favored by higher temperatures and prolonged reaction times in the presence of the base catalyst.
-
Solution: While difficult to eliminate completely, using the minimum effective amount of catalyst and avoiding excessive temperatures can help. Adding the aldehyde and catalyst to the acetone solution (rather than the other way around) can sometimes minimize the ketone's exposure to the catalyst before the primary reaction partner is available.
-
-
Polymerization/Degradation: The starting aldehyde and the unsaturated intermediates can be sensitive to harsh conditions.
-
Cause: Excessively high temperatures, high catalyst loading, or extended reaction times (>24 hours) can lead to the formation of intractable polymeric material.
-
Solution: Adhere to the recommended reaction temperature and time.[1] Monitor the reaction and stop it once the starting material is consumed to prevent product degradation.
-
Issue 3: Purification Challenges
Question: I am having trouble separating the desired this compound from a persistent impurity during column chromatography. How can I improve my purification?
Answer: Effective purification hinges on selecting the right chromatographic conditions based on the polarity differences between your product and the likely impurities. This compound is a relatively nonpolar compound.
Purification Protocol:
-
Work-up: Before chromatography, a proper aqueous work-up is essential. Washing the organic layer with dilute acid (e.g., 1 M HCl) will remove the basic pyrrolidine catalyst. Subsequent washes with water and brine will remove other water-soluble impurities.[1]
-
Column Chromatography: Flash column chromatography on silica gel is the standard method.[1]
-
Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): The key is to use a nonpolar solvent system. A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate is highly effective. The product typically elutes with a very low percentage of ethyl acetate (e.g., 1-2%).[1]
-
TLC Analysis: Use the same eluent system for TLC analysis to determine the optimal separation conditions. The uncyclized chalcone intermediate is more polar and will have a lower Rf value than the target chromene.
-
Data Summary: Troubleshooting & Purification
| Observation on TLC (98:2 Hexane:EtOAc) | Potential Cause | Recommended Solution |
|---|---|---|
| Single spot, same Rf as starting material | Reaction has not started | Check catalyst activity, temperature, and reagents. |
| Spot for product, plus a lower Rf spot | Incomplete cyclization | Increase reaction time; ensure adequate catalyst loading. |
| Multiple spots/streaking near baseline | Degradation/Polymerization | Reduce reaction time or temperature. |
| Product spot is difficult to resolve from another | Co-eluting impurity | Optimize chromatography; use a very shallow gradient (e.g., 0-5% Ethyl Acetate in Hexane). |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene
This protocol is adapted from a robust and validated procedure.[1]
Materials:
-
5-bromosalicylaldehyde (10.0 mmol, 2.01 g)
-
Toluene (20 mL)
-
Acetone (30 mL)
-
Pyrrolidine (2.0 mmol, 0.17 mL)
-
Ethyl acetate (for work-up and chromatography)
-
1 M Hydrochloric acid
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for flash chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).
-
Add toluene (20 mL) and acetone (30 mL) to the flask. Stir the mixture until the aldehyde is completely dissolved.
-
Using a syringe, add pyrrolidine (0.17 mL, 2.0 mmol) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 65-70°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (eluent: 95:5 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours, indicated by the disappearance of the starting aldehyde spot.
-
Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Transfer the cooled mixture to a separatory funnel. Dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (25 mL) and then twice with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing to 98:2 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 6-bromo-2,2-dimethyl-2H-chromene as a pale yellow oil.
Mechanistic Overview
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds in two main stages catalyzed by the secondary amine.[1]
-
Formation of Enamine and Condensation: The pyrrolidine catalyst reacts with acetone to generate a nucleophilic enamine. This enamine then attacks the electrophilic carbonyl carbon of 5-bromosalicylaldehyde. Subsequent dehydration yields an α,β-unsaturated iminium ion, which hydrolyzes to the corresponding ketone intermediate.[1]
-
Intramolecular Oxa-Michael Addition: Under the basic reaction conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide. This powerful intramolecular nucleophile attacks the β-carbon of the unsaturated system in a conjugate addition. This key step forms the six-membered pyran ring. A final proton transfer regenerates the catalyst and yields the stable 2H-chromene product.[1]
References
Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-2H-Chromene Synthesis
Welcome to the technical support center for the synthesis of 6-bromo-2H-chromene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of chromene synthesis and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the this compound scaffold?
A1: The synthesis of 6-bromo-2H-chromenes is typically achieved through several key strategies, primarily involving the formation of the pyran ring onto a substituted phenol. The most prevalent methods include:
-
Condensation and Intramolecular Cyclization: A robust method involves a base-catalyzed condensation of a 5-bromosalicylaldehyde with a ketone (like acetone) to form an α,β-unsaturated ketone intermediate. This intermediate then undergoes a spontaneous intramolecular oxa-Michael addition to form the 2H-chromene ring system.[1]
-
Wittig-type Reactions: Reaction between triphenylphosphine, an acetylenic ester (like diethyl acetylenedicarboxylate), and 5-bromo-2-hydroxybenzaldehyde can yield functionalized 6-bromo-2H-chromenes.[2]
-
Metal-Free Alkenylation: Brønsted acid-catalyzed alkenylation of salicylaldehydes with vinylboronic acids presents a metal-free approach to synthesizing 2H-chromenes.[3]
-
Multi-Component Reactions (MCRs): One-pot reactions combining a phenol, an aldehyde, and a source of two additional carbons (like malononitrile) can be catalyzed by various agents to produce highly substituted chromenes.[4]
Q2: Why is catalyst selection so critical in chromene synthesis?
A2: Catalyst choice is paramount as it dictates the reaction mechanism, efficiency, and even regioselectivity.[5] For instance, in base-catalyzed condensations, the base (e.g., pyrrolidine) facilitates the initial C-C bond formation.[1] In other routes, Lewis acids or Brønsted acids are necessary to activate substrates for cyclization.[3][6] The use of recyclable, environmentally benign catalysts is also a growing area of interest.[7] Without an appropriate catalyst, many chromene syntheses either fail to proceed or result in negligible yields.[6]
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Standard laboratory safety protocols are essential. Key hazards include:
-
Flammable Solvents: Many protocols use flammable solvents like toluene, acetone, and ethyl acetate. All work should be conducted in a well-ventilated fume hood away from ignition sources.[1]
-
Corrosive and Irritant Reagents: Reagents such as pyrrolidine are corrosive, while 5-bromosalicylaldehyde is an irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Reaction Monitoring: Some reactions may be exothermic. Careful monitoring of temperature and controlled addition of reagents are crucial to prevent runaway reactions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental challenges in a question-and-answer format to guide you through the process of identifying and resolving problems.
Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A: Low yield is a common issue stemming from several factors. A systematic approach is the best way to diagnose the problem.[8][9]
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges of 6-Bromo-2H-Chromene in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility issues of 6-bromo-2H-chromene in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: The Challenge of Poor Solubility
Poor solubility can lead to a variety of experimental artifacts, including:
-
Underestimation of compound potency.[1]
-
Compound precipitation in assay plates.
-
Inaccurate structure-activity relationships (SAR).[1]
-
Reduced hit rates in high-throughput screening (HTS).[1]
This guide will walk you through a systematic approach to diagnose and overcome these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and concerns when working with compounds like this compound.
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step?
The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, a technique known as co-solvency.[3] Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose.[3]
Initial Protocol:
-
Prepare a 10-20 mM stock solution of this compound in 100% high-purity DMSO.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Serially dilute this stock solution into your aqueous assay buffer to achieve the desired final concentrations.
Crucial Consideration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[4][5] Some sensitive cell lines may even require concentrations as low as 0.1%.[5]
Q2: I'm seeing precipitation after diluting my DMSO stock into the assay medium. What's happening and what should I do?
This is a classic sign that you are exceeding the compound's kinetic solubility in the final assay medium.[6] Kinetic solubility refers to the concentration at which a compound, pre-dissolved in a solvent like DMSO, begins to precipitate when diluted into an aqueous solution.[6][7] This is different from thermodynamic solubility, which is the true equilibrium solubility.[8][9]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test lower final concentrations of this compound.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slight, permissible increase might be necessary to maintain solubility. Always run a vehicle control with the highest DMSO concentration to assess its impact on your assay.
-
Change the Dilution Method: Instead of diluting the DMSO stock directly into the full volume of aqueous buffer, try adding the DMSO stock to a smaller volume of the buffer while vortexing, and then bring it up to the final volume. This can sometimes prevent immediate precipitation.
-
Consider the "Solvent Exchange" Method: This involves the rapid mixing of the compound in an organic solvent with an anti-solvent (your aqueous buffer) to generate a nanosuspension.[10][11] While more advanced, it can be an effective strategy.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
Understanding this distinction is crucial for troubleshooting.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It's the maximum amount of the most stable crystalline form of the compound that can be dissolved.[9] This is typically measured in later stages of drug development to optimize formulations.[12]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, which is what is formed when a DMSO stock is diluted into an aqueous buffer.[8] This is the more relevant parameter for early-stage in vitro assays.[6][7][9]
Precipitation in your assay indicates you have surpassed the kinetic solubility limit.
In-Depth Troubleshooting Guides
If the initial troubleshooting steps are insufficient, more advanced strategies may be required.
Guide 1: Utilizing Co-solvents and Surfactants
If DMSO alone is not effective or causes toxicity, other co-solvents and surfactants can be explored.
-
Alternative Co-solvents: Ethanol, methanol, and polyethylene glycols (PEGs) can be used, but their compatibility with the specific assay must be validated.[13][14]
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[15][16] However, they can also interfere with some assays and may have their own cytotoxic effects.[14][15]
Protocol for Co-solvent/Surfactant Screening:
-
Prepare 10 mM stock solutions of this compound in various co-solvents (e.g., DMSO, Ethanol, PEG 400).
-
Prepare a range of aqueous buffers containing different concentrations of surfactants (e.g., 0.01-0.1% Tween® 80 or Pluronic® F-68).
-
Perform serial dilutions of the stock solutions into the surfactant-containing buffers.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Run parallel cytotoxicity assays with the co-solvent/surfactant combinations to determine the tolerated concentration range for your cell line.
| Solubilizing Agent | Typical Starting Concentration in Assay | Potential Issues |
| DMSO | < 0.5% | Cytotoxicity at higher concentrations.[4][17] |
| Ethanol | < 0.5% | Can be more cytotoxic than DMSO for some cell lines.[14] |
| PEG 400 | < 1% | Generally well-tolerated, but can be viscous. |
| Tween® 80 | 0.01 - 0.1% | Can interfere with assays and may be cytotoxic.[14][15] |
| Pluronic® F-68 | 0.01 - 0.1% | Generally well-tolerated and can be protective for cells.[18][19] |
Guide 2: Advanced Formulation Strategies
For particularly challenging compounds, more sophisticated formulation approaches may be necessary.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more water-soluble.[20][22]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[21]
Workflow for Using Cyclodextrins:
Caption: Workflow for solubilizing a compound using cyclodextrins.
Nanoparticle Formulations
Reducing the particle size of a compound to the nanometer range dramatically increases its surface area, which can lead to a higher dissolution rate and apparent solubility.[23][24] This approach is particularly useful for in vivo studies but can also be adapted for in vitro assays.[23][25][26]
Common Nanoparticle Preparation Methods:
-
Milling: Wet bead milling can be used to reduce the particle size of the crystalline compound.
-
Precipitation: Rapidly adding a solution of the compound in a water-miscible solvent to an aqueous solution containing stabilizers (surfactants and/or polymers) can generate a nanosuspension.[27]
Decision Tree for Choosing a Solubilization Strategy:
Caption: Decision-making flowchart for solubility troubleshooting.
Final Recommendations
-
Always Run Controls: Include vehicle controls (the highest concentration of solvent/excipient used) to ensure that the solubilization method itself is not affecting the assay outcome.
-
Characterize Your Stock Solution: After preparation, especially with advanced methods, it's good practice to verify the concentration and check for any degradation of the compound.
-
Document Everything: Keep detailed records of your formulation attempts, including solvents, concentrations, and any observed precipitation. This will be invaluable for ensuring reproducibility.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and obtain reliable data in their biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. lifetein.com [lifetein.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent exchange method: a novel microencapsulation technique using dual microdispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of poloxamer 188 (Pluronic F-68) additive on cell mechanical properties, quantification by real-time deformability cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. alzet.com [alzet.com]
- 23. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability | MDPI [mdpi.com]
- 25. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. pharmtech.com [pharmtech.com]
stability issues of 6-bromo-2H-chromene under different conditions
Introduction
Welcome to the technical resource center for 6-bromo-2H-chromene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. As a key intermediate, the stability of the 2H-chromene ring system is paramount for successful synthesis, purification, and storage. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate degradation and ensure the integrity of your research.
The 2H-chromene structure, while robust in many applications, possesses inherent reactivity that can lead to degradation under specific conditions. The primary points of instability are the electron-rich C3=C4 double bond and the labile C2-O ether bond within the pyran ring.[1][2] Understanding the susceptibility of these sites to acid, light, and oxidative stress is critical for troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For maximal long-term stability, solid this compound should be stored under a combination of protective conditions. The primary drivers of degradation in the solid state are atmospheric oxygen, moisture, light, and heat.[3]
-
Temperature: Refrigeration (2-8 °C) is recommended for short-to-medium term storage. For long-term storage (>6 months), freezing at -20 °C is advisable to minimize thermal degradation pathways.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This is particularly critical if the compound has been stored for an extended period or is of high purity.
-
Container: Use a tightly sealed, amber glass vial or an opaque container to protect the compound from moisture and light.[3]
Q2: I need to store this compound in solution. What solvent should I use and what are the storage guidelines?
A2: Solutions are generally more prone to degradation than solids. The choice of solvent is critical.
-
Recommended Solvents: Anhydrous, aprotic solvents are preferred. Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF) are suitable choices for many applications.
-
Solvents to Avoid: Protic solvents like methanol or ethanol can participate in ring-opening reactions, especially in the presence of trace acid or base. Chlorinated solvents like chloroform can generate acidic impurities (HCl) over time, which can catalyze degradation.
-
Storage Protocol: Prepare stock solutions fresh whenever possible. If storage is necessary, use a degassed, anhydrous solvent and store the solution in small aliquots in tightly sealed vials at -20 °C to minimize freeze-thaw cycles.[3] Always re-evaluate the purity of the solution by a quick TLC or LC-MS analysis if it has been stored for more than a few days.
Q3: My purified this compound is developing a yellow or pinkish tint over time. What is causing this?
A3: The development of color is a common indicator of degradation. This is often due to photodegradation or oxidation. The 2H-chromene scaffold is known to be photo-sensitive, and exposure to UV or even ambient laboratory light can cause the C2-O bond to cleave, forming colored, open-ring merocyanine-type isomers.[4] While this process can be reversible (photochromism), it can also lead to irreversible degradation products. Oxidation can also lead to colored impurities. To prevent this, strictly follow the recommended storage conditions (dark, cold, inert atmosphere).
Troubleshooting Guide: Experimental Stability Issues
This section addresses specific problems you may encounter during reactions, work-up, or purification.
Issue 1: Low yield or complete consumption of starting material during an acid-catalyzed reaction.
-
Plausible Cause: The 2H-chromene ring is highly sensitive to acid. The ether oxygen (O1) can be protonated by strong or even moderate acids, initiating a ring-opening cascade to form a resonance-stabilized carbocation. This intermediate can then be trapped by nucleophiles present in the reaction mixture, leading to a variety of unwanted byproducts, most commonly a 2-propenyl substituted phenol derivative.
-
Troubleshooting Steps:
-
Reagent Choice: If possible, switch to a non-acidic catalyst or reaction condition. For example, if performing a reaction on a substituent, ensure all other reagents are neutral or basic.
-
Acid Stoichiometry: If an acid is essential, use a catalytic amount of a milder acid (e.g., PPTS) instead of a stoichiometric amount of a strong acid (e.g., HCl, H₂SO₄).
-
Temperature Control: Run the reaction at the lowest possible temperature to slow the rate of the degradation side-reaction. Monitor closely by TLC or LC-MS.
-
Work-up Procedure: During work-up, avoid strong acidic washes. Use a saturated sodium bicarbonate or a weak phosphate buffer solution to neutralize any acid present.
-
Visualizing the Problem: Acid-Catalyzed Ring Opening
Caption: Simplified mechanism of acid-catalyzed degradation.
Issue 2: Multiple spots observed on TLC/LC-MS after purification by silica gel chromatography.
-
Plausible Cause: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and can catalyze the degradation of acid-sensitive compounds like this compound directly on the column. The longer the compound remains on the column, the more degradation can occur.
-
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of silica in the desired eluent containing 1-2% triethylamine or ammonia solution, then packing the column with this slurry.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for purification.
-
Minimize Residence Time: Use flash chromatography with slightly more polar solvent mixtures to expedite elution. Avoid letting the compound sit on the column for extended periods.
-
Solvent Choice: Ensure your chromatography solvents are free of acidic impurities. For example, DCM can be stabilized with a small amount of amylene.
-
Issue 3: Inconsistent results in reactions involving organometallics (e.g., Grignard, organolithium reagents).
-
Plausible Cause: Besides the intended reaction, strong bases like organolithiums can potentially deprotonate the C2 position, which is allylic to the double bond and adjacent to the ether oxygen. This can lead to complex side reactions or isomerization. While less common, it is a possibility with highly reactive reagents.
-
Troubleshooting Steps:
-
Inverse Addition: Add the this compound solution slowly to the organometallic reagent at low temperature (e.g., -78 °C) to maintain a low concentration of the chromene and minimize side reactions.
-
Use Milder Reagents: Consider using less basic organometallic reagents, such as organocuprates or organozinc reagents, if the desired transformation allows.
-
Confirm Purity: Ensure the starting this compound is free of acidic impurities (e.g., residual acids from synthesis) that would quench the organometallic reagent.
-
Workflow: Investigating Unexpected Degradation
References
Technical Support Center: Refining the Work--Up Procedure for 6-bromo-2H-chromene Synthesis
Introduction: The synthesis of 6-bromo-2H-chromene, a valuable heterocyclic scaffold in medicinal chemistry and materials science, is frequently accomplished via the condensation of 5-bromosalicylaldehyde with a suitable carbonyl compound.[1][2] While the cyclization reaction itself is often robust, the success of the synthesis—defined by final purity and yield—is critically dependent on a well-designed and meticulously executed work-up procedure. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help researchers navigate the common challenges encountered during the isolation and purification of this target molecule.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the work-up of this compound in a direct question-and-answer format.
Question 1: My final yield is significantly lower than expected. What are the common causes during the work-up phase?
Answer: Low yield can often be traced back to mechanical losses or suboptimal separation during the aqueous work-up. Here are the primary culprits and their solutions:
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially after a basic wash, can lead to the formation of a stable emulsion between the organic and aqueous layers. This physically traps your product, leading to significant loss upon separation.
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Causality: Emulsions are stabilized by anionic phenoxide species or other surfactants formed in situ.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. If an emulsion forms, add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion.[1] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Incomplete Extraction: A single extraction is rarely sufficient to recover all the product from the reaction mixture.
-
Causality: The product has some finite, albeit low, solubility in the aqueous phase. According to the partition coefficient, multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Solution: Perform at least three separate extractions of the aqueous layer with your chosen organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers before proceeding.
-
-
Premature Precipitation: If the product is a solid and the extraction solvent becomes too concentrated, it can precipitate at the interface or in the organic layer, leading to loss during the separation of layers.
-
Solution: Ensure you use a sufficient volume of extraction solvent to keep the product fully dissolved. If precipitation occurs, add more solvent to redissolve it before completing the separation.
-
Question 2: My crude NMR spectrum shows a significant amount of unreacted 5-bromosalicylaldehyde. How can I remove it effectively without compromising my product?
Answer: This is the most common purity issue. The starting material, 5-bromosalicylaldehyde, is a phenol and is therefore acidic. A standard work-up with only neutral or acidic washes will not remove it efficiently.[1]
-
Causality: The phenolic proton of the starting material is significantly more acidic (pKa ≈ 8-9) than any proton in the 2H-chromene product. This allows for selective deprotonation and extraction into a basic aqueous solution.
-
Recommended Solution: Introduce a carefully controlled basic wash into your work-up.
-
Primary Choice (Weak Base): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is typically basic enough to deprotonate and remove the phenol without being harsh enough to risk hydrolyzing the chromene.
-
Secondary Choice (Stronger Base): If NaHCO₃ is insufficient, a wash with cold, dilute (e.g., 0.5 M) sodium hydroxide (NaOH) can be used.
-
-
Critical Precaution: The 2H-chromene ring system can be sensitive to strong bases. Never allow the organic layer to remain in contact with the NaOH solution for an extended period. Perform the wash quickly, separate the layers immediately, and follow with a brine wash to remove any residual base.
Question 3: After removing the solvent, my crude product is a dark, intractable tar. Can it be salvaged?
Answer: Tar formation suggests polymerization or the formation of complex, high-molecular-weight side products, often due to excessive heat or prolonged reaction times.[3] While challenging, salvage is sometimes possible.
-
Causality: The intermediates and even the product can be reactive under basic or acidic conditions at high temperatures, leading to undesired side reactions.[3]
-
Solution - Trituration: Before resorting to chromatography, attempt to triturate the tar.
-
Add a small amount of a non-polar solvent in which the desired product has minimal solubility, but the tarry impurities are soluble (e.g., cold hexanes or diethyl ether).
-
Use a spatula to scratch and break up the tar in the solvent. If you are fortunate, the this compound will precipitate as a solid or powder.
-
Isolate the solid by filtration and wash with more cold solvent. This solid, while likely still impure, will be significantly easier to handle and purify by column chromatography.
-
Question 4: During flash column chromatography, my product is co-eluting with a closely-running impurity. What are my options?
Answer: Co-elution is a common frustration in purification. The solution lies in altering the separation conditions to exploit different chemical properties of the compounds.
-
Causality: The product and impurity have very similar polarities and affinities for the stationary phase under the current conditions.
-
Solutions:
-
Modify the Mobile Phase:
-
Decrease Polarity: Use a shallower gradient or an even less polar solvent system (e.g., increase the hexane:ethyl acetate ratio from 98:2 to 99.5:0.5).[1]
-
Change Solvent System: Swap one of the solvents for another with different properties. For example, replace ethyl acetate with dichloromethane (DCM) or toluene. A hexane/toluene gradient can sometimes provide better separation for aromatic compounds.
-
-
Modify the Stationary Phase: If silica gel (a weakly acidic support) is failing, consider using neutral alumina. Note: Always run a small analytical TLC on the new stationary phase first, as compound stability can vary.
-
Recrystallization: If the purified, co-eluting fraction is a solid, attempt recrystallization from a suitable solvent system. This can often yield highly pure material.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the standard work-up procedure for a typical this compound synthesis?
A: A standard procedure begins after the reaction is deemed complete. It involves cooling the mixture, diluting it with an organic solvent like ethyl acetate, washing the organic layer sequentially with 1 M HCl (to neutralize the base catalyst) and then saturated NaCl (brine), drying the organic layer over an anhydrous salt like MgSO₄, and finally concentrating the solution under reduced pressure to yield the crude product.[1]
Q: Why is an acidic wash necessary? Can I use a basic wash instead?
A: The acidic wash (e.g., 1 M HCl) is crucial for neutralizing the basic catalyst (like pyrrolidine or potassium carbonate) used in the reaction.[1][4] This converts the catalyst into its water-soluble salt, allowing it to be washed away. You should not use a basic wash instead of an acidic wash; they serve different purposes. A basic wash is used in addition to the acidic wash, specifically to remove acidic impurities like unreacted phenol, as detailed in the Troubleshooting Guide.
Q: What are the best practices for purifying this compound via flash chromatography?
A: Best practices include:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load the resulting dry powder onto the column. This generally gives sharper bands and better separation than loading as a concentrated solution.
-
Solvent Polarity: Use a very non-polar eluent system. This compound is not very polar. Start with 100% hexane and gradually increase the polarity, for example, to a final concentration of 2-5% ethyl acetate in hexane.[1][5]
-
Column Size: Use an appropriate column diameter and length for the amount of crude material. A common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight.
-
Fraction Size: Collect small fractions and analyze them by TLC before combining to avoid mixing pure fractions with impure ones.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-Up
This protocol is a baseline procedure effective for reactions that have gone to full conversion with minimal side-product formation.
-
Cooling: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Dilution: Transfer the cooled mixture to a separatory funnel. Dilute the mixture with ethyl acetate (approx. 5-10 mL per mmol of starting aldehyde).
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Invert gently 10-15 times, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated NaCl solution. Invert gently 5-10 times. Allow the layers to separate and discard the lower aqueous layer.[1]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.[1]
Protocol 2: Refined Work-Up for Removing Phenolic Impurities
This protocol incorporates a basic wash to actively remove unreacted 5-bromosalicylaldehyde.
-
Cooling & Dilution: Perform steps 1 and 2 from Protocol 1.
-
Acid Wash: Perform step 3 from Protocol 1. This step must be done before the basic wash to neutralize the catalyst.
-
Basic Wash (Critical Step): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Invert gently, venting frequently as CO₂ may evolve. Separate and discard the aqueous layer.
-
Expert Tip: For stubborn cases, a wash with cold 0.5 M NaOH can be used, but contact time should be minimized to less than one minute.
-
-
Brine Wash: Immediately wash the organic layer with saturated NaCl solution to remove any residual base.[1]
-
Drying, Filtration & Concentration: Perform steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography. The resulting material should be significantly cleaner, simplifying the chromatography.[1][4]
Section 4: Data & Visualization
Data Presentation
Table 1: Comparison of Work-up Methodologies
| Parameter | Standard Work-up (Protocol 1) | Refined Work-up (Protocol 2) | Rationale & Causality |
| Primary Goal | Neutralize catalyst, general cleaning. | Neutralize catalyst AND actively remove acidic impurities. | The refined protocol adds a targeted chemical extraction step. |
| Effectiveness vs. Phenol | Poor | Excellent | The basic wash deprotonates the acidic phenol, making it water-soluble. |
| Risk of Product Loss | Low | Slightly Higher | Risk of emulsion or base-catalyzed degradation if not performed carefully. |
| Typical Crude Purity | Moderate to Low | High | Active removal of the main impurity simplifies subsequent purification. |
| Recommended Use Case | When reaction conversion is >99%. | For nearly all syntheses, especially at scale or with <99% conversion. | Proactively addressing the most common impurity is best practice. |
Table 2: Typical Flash Chromatography Parameters for this compound
| Parameter | Recommended Setting | Justification |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, provides good resolution for moderately non-polar compounds. |
| Mobile Phase | Gradient of 0% to 5% Ethyl Acetate in Hexane | The target compound is highly non-polar; a shallow gradient is key for separation.[1] |
| Visualization | 254 nm UV light | The aromatic chromene ring is a strong UV chromophore. |
| Typical Rf | ~0.3-0.4 in 95:5 Hexane:EtOAc | This Rf value provides a good balance between resolution and run time. |
Experimental & Logical Workflows
Caption: Standard work-up workflow for this compound.
Caption: Decision tree for troubleshooting common work-up issues.
References
Technical Support Center: Minimizing Byproduct Formation in 6-Bromo-2H-Chromene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-2H-chromene and its derivatives. The chromene scaffold is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges, primarily the formation of undesired byproducts that complicate purification and reduce yields.[1][2][3][4] This guide provides in-depth, troubleshooting-focused advice in a direct question-and-answer format to address specific issues encountered during synthesis.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges in this compound synthesis. We delve into the mechanistic origins of byproducts and provide actionable strategies to steer your reaction toward the desired product.
Q1: My reaction has low yield and multiple spots on the TLC plate. What are the likely byproducts and why are they forming?
A1: Low yields and a complex product mixture are common issues stemming from several competing reaction pathways. The identity of the byproducts is highly dependent on your chosen synthetic route. The most common culprits are:
-
Benzofuran Derivatives: Often a major byproduct when synthesizing chromenes from aryl propargyl ethers.[5][6] This occurs due to a competing cyclization pathway. The desired 2H-chromene is formed via a 6-endo-dig cyclization, while the benzofuran arises from a 5-exo-dig cyclization.[6] The electronic nature of the substrates and the choice of catalyst can significantly influence this selectivity.
-
Uncyclized Intermediates (e.g., Chalcones): In syntheses starting from salicylaldehydes, the reaction proceeds through an α,β-unsaturated ketone intermediate (a chalcone analogue).[7][8] If the final intramolecular oxa-Michael addition is slow or incomplete, this intermediate will remain in the reaction mixture. It may also be susceptible to decomposition or retro-Michael reactions.[8]
-
4H-Chromene Isomers: Depending on the reaction mechanism, particularly in routes like the intramolecular Rauhut–Currier reaction, the isomeric 4H-chromene can be formed.[8] The regioselectivity is dictated by which enone fragment of the starting material is attacked.
-
Starting Material: Incomplete conversion is a frequent cause of low yields. This can be due to insufficient catalyst activity, suboptimal temperature, or short reaction times.
Q2: I am synthesizing a this compound from an aryl propargyl ether, but the major product is the 5-membered benzofuran isomer. How can I improve regioselectivity?
A2: This is a classic regioselectivity problem governed by the 6-endo vs. 5-exo cyclization pathways. The key to favoring the desired 6-membered chromene ring lies in catalyst and additive selection.
-
Mechanism Insight: Metal catalysts coordinate to the alkyne, activating it for nucleophilic attack by the phenolic oxygen. The geometry of this transition state determines the outcome.
-
Catalyst Choice: While gold (Au) and palladium (Pd) catalysts are effective for the overall cycloisomerization, their selectivity can be problematic.[5][6] Iron-based catalysts offer a compelling alternative.
-
Actionable Strategy: A highly effective method for promoting the 6-endo-dig pathway is the use of an Iron(III) chloride (FeCl₃) catalyst in the presence of an aniline additive.[6] The aniline is believed to modulate the catalyst's Lewis acidity and steric environment, favoring the transition state that leads to the six-membered benzopyran ring over the five-membered benzofuran.[6] In many cases, this combination can almost completely suppress benzofuran formation.
Troubleshooting Workflow: From Low Yield to Optimized Product
The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A logical workflow for troubleshooting and optimizing 2H-chromene synthesis.
Q3: My synthesis of 6-bromo-2,2-dimethyl-2H-chromene from 5-bromosalicylaldehyde is not going to completion. What parameters should I adjust?
A3: This one-pot reaction involves a base-catalyzed Claisen-Schmidt condensation followed by an intramolecular oxa-Michael addition.[7] Incomplete conversion typically points to issues with the catalyst, reaction conditions, or stoichiometry.
-
Catalyst Activity: The reaction is often catalyzed by a secondary amine, such as pyrrolidine.[7] Ensure the pyrrolidine is of good quality and used in the correct catalytic amount (typically 10-20 mol%). An insufficient amount will result in a sluggish reaction.
-
Solvent System: A mixture of toluene and acetone is commonly used, where acetone serves as both a reagent and a solvent.[7] Ensure the acetone is in sufficient excess to drive the initial condensation forward.
-
Temperature and Time: The reaction is typically run at reflux (around 65-70°C).[7] If the reaction is slow, ensure the heating is adequate and uniform. Monitor the reaction by TLC and allow it to run until the starting aldehyde spot has been completely consumed, which can take 12-24 hours.[7]
-
Water Removal: The initial condensation step produces water. While not always necessary, in some sluggish cases, using a Dean-Stark apparatus to remove water can help drive the equilibrium toward the intermediate, facilitating the subsequent cyclization.
Q4: Purification is difficult due to a byproduct with very similar polarity to my desired this compound. What are some effective purification strategies?
A4: Co-elution of byproducts during column chromatography is a significant challenge.
-
Optimize Chromatography: Before scaling up, screen different solvent systems for flash chromatography. A shallow gradient elution can improve separation.[7] For example, starting with 100% hexane and very gradually increasing the polarity to a 98:2 hexane:ethyl acetate mixture can effectively separate closely related compounds.[7]
-
Alternative Purification: If chromatography fails, consider other techniques.
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.
-
Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC is often the most effective, albeit more expensive, solution.
-
Part 2: Optimized Protocol & Data
To provide a practical, field-proven methodology, here is a detailed protocol for a common and robust synthesis, highlighting critical control points.
Optimized Protocol: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene
This protocol is based on the base-catalyzed condensation of 5-bromosalicylaldehyde with acetone, followed by in-situ intramolecular cyclization.[7]
Materials:
-
5-bromosalicylaldehyde
-
Acetone (ACS grade or higher)
-
Toluene (Anhydrous)
-
Pyrrolidine
-
Ethyl Acetate, Hexane (for work-up and chromatography)
-
1 M HCl, Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).
-
Solvent Addition: Add toluene (20 mL) and acetone (30 mL). Stir the mixture until the aldehyde is fully dissolved.
-
Catalyst Addition: Using a syringe, add pyrrolidine (0.17 mL, 2.0 mmol, 20 mol%). Causality Note: Pyrrolidine acts as the catalyst, forming a nucleophilic enamine with acetone which then attacks the aldehyde. It also facilitates the final ring-closing step.[7]
-
Heating: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 9:1 Hexane:Ethyl Acetate). The reaction is complete when the 5-bromosalicylaldehyde spot is no longer visible (typically 12-24 hours). Trustworthiness Note: Do not overheat or run the reaction for an extended period after completion, as this can lead to the formation of degradation byproducts.
-
Work-up:
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of 1 M HCl (to remove pyrrolidine) and twice with 25 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a shallow gradient, starting with 100% hexane and gradually increasing polarity to 98:2 hexane:ethyl acetate. Combine the fractions containing the pure product to yield 6-Bromo-2,2-dimethyl-2H-chromene as a pale yellow oil.[7]
Reaction Parameter Influence on Byproduct Formation
The following table summarizes how key parameters can be adjusted to minimize common byproducts in various 2H-chromene syntheses.
| Parameter | Condition/Modification | Desired Outcome for this compound Synthesis | Byproducts Minimized | Reference |
| Catalyst | Use FeCl₃ with aniline (for aryl propargyl ether route) | Increases selectivity for 6-endo cyclization | Benzofuran derivatives | [6] |
| Use Pyrrolidine (for salicylaldehyde route) | Efficiently catalyzes condensation and cyclization | Uncyclized intermediates | [7] | |
| Solvent | Use nonpolar aprotic solvents (e.g., Toluene, CH₂Cl₂) | Generally improves reaction yield and cleanliness | Non-specific decomposition products | [9] |
| Temperature | Optimize for specific reaction (e.g., 65-70°C for base-catalyzed) | Drives reaction to completion without degradation | Thermal decomposition byproducts | [7][10] |
| Additives | Use LiBr/CuBr₂ with Pd(OAc)₂ (for specific functionalization) | Facilitates clean bromination and cyclization | Undesired side-products from competing pathways | [11] |
Part 3: Mechanistic Visualization
Understanding the reaction pathways is crucial for effective troubleshooting.
General Mechanism: Chromene vs. Benzofuran Formation
The diagram below illustrates the critical branching point in the metal-catalyzed cyclization of a propargyl ether. The choice between the 6-endo-dig and 5-exo-dig pathways determines the final product.
Caption: Competing pathways in the synthesis of 2H-chromenes from aryl propargyl ethers.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Enhancing Regioselectivity in Reactions of 6-bromo-2H-chromene
Welcome to the technical support center for 6-bromo-2H-chromene. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile scaffold. The unique electronic and steric properties of this compound present both opportunities and challenges in achieving desired regioselectivity. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions to enhance the regioselectivity of your reactions.
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of products, with substitution occurring at multiple positions on the benzene ring. How can I control the regioselectivity to favor a specific isomer?
Answer:
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of the bromo substituent and the cyclic ether moiety. The ether oxygen is a strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance.[1][2] The bromine atom is a deactivating group but is also an ortho, para-director.[3][4]
The positions ortho to the ether oxygen are C8 and C4a (the bridgehead carbon, which is unreactive). The position para to the ether oxygen is C6, which is already substituted with bromine. Therefore, the activating effect of the ether oxygen strongly directs incoming electrophiles to the C8 and C5 positions (C5 is ortho to the ether oxygen through the benzene ring). The bromine at C6 directs to C5 (ortho) and C7 (meta to the ether but para to the bromine is not possible).
The interplay of these effects can lead to a mixture of products. Here’s how to troubleshoot and enhance regioselectivity:
Underlying Causes and Solutions:
-
Dominance of the Ether Oxygen's Directing Effect: The powerful activating nature of the ether oxygen often leads to a mixture of C5 and C7 substituted products.
-
Solution: To favor substitution at C7, you can employ a sterically hindered electrophile. The C8 position is sterically shielded by the pyran ring, and the C5 position is flanked by the bromine atom. A bulky electrophile will preferentially attack the less hindered C7 position.[5]
-
-
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong Lewis acids) can reduce selectivity.
-
Solution: Employ milder reaction conditions. For example, in bromination, use N-bromosuccinimide (NBS) with a mild acid catalyst instead of Br2 and a strong Lewis acid like FeBr3.[6]
-
Detailed Experimental Protocol: Regioselective Nitration at C7
This protocol aims to favor nitration at the C7 position by controlling the reaction conditions.
-
Dissolve this compound (1 equivalent) in a cold (0 °C) solution of acetic anhydride.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and acetic acid.
-
Maintain the temperature at 0 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the 6-bromo-7-nitro-2H-chromene.
Data Presentation: Directing Effects on this compound
| Position | Electronic Effect of Ether Oxygen | Electronic Effect of Bromine | Steric Hindrance | Predicted Reactivity in EAS |
| C5 | ortho (activating) | ortho (directing) | Moderate | High |
| C7 | para (activating) | meta (not directing) | Low | Moderate to High |
| C8 | ortho (activating) | para (directing) | High | Low |
Visualization: Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects on this compound for EAS.
Problem 2: Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki)
Question: I am performing a Heck or Suzuki-Miyaura coupling with this compound, but I'm observing side reactions or low yields of the desired product. How can I improve the regioselectivity and efficiency of these reactions?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C6 position of this compound.[7][8] However, achieving high regioselectivity and yield can be challenging due to potential side reactions involving the pyran ring or competitive oxidative addition at other sites if multiple halides are present.
Troubleshooting for Heck Reactions:
The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, and the choice of catalyst, ligands, and reaction conditions is crucial.[9][10]
-
Issue: Isomerization of the double bond in the product.
-
Cause: Reversible β-hydride elimination and re-addition.[7]
-
Solution: Use of a strong base (e.g., a hindered amine like triethylamine or an inorganic base like K2CO3) can promote irreversible reductive elimination and minimize isomerization.
-
-
Issue: Low reactivity or catalyst decomposition.
-
Cause: Inefficient oxidative addition or catalyst instability at high temperatures.
-
Solution:
-
Ligand Choice: For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, SPhos) can promote oxidative addition and stabilize the palladium catalyst.[10]
-
Catalyst Precursor: Using a stable Pd(II) precatalyst like Pd(OAc)2 that is reduced in situ can be more effective than using a Pd(0) source directly.[9]
-
-
Troubleshooting for Suzuki-Miyaura Reactions:
The Suzuki-Miyaura coupling is generally robust, but site selectivity can be an issue in polyhalogenated substrates.[8][11] For this compound, the main concern is ensuring efficient coupling at the C6-Br bond.
-
Issue: Low yield of the coupled product.
-
Cause: Inefficient transmetalation or premature catalyst deactivation.
-
Solution:
-
Base Selection: The choice of base is critical for the transmetalation step. A moderately strong base like K2CO3 or Cs2CO3 is often effective.[8]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
-
Ligand Selection: Buchwald or Herrmann-type phosphine ligands can significantly improve the efficiency of the coupling.[12]
-
-
Visualization: Troubleshooting Workflow for a Heck Reaction
Caption: Decision tree for troubleshooting Heck reaction regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive position on the this compound ring system for functionalization?
The reactivity of the different positions on the this compound scaffold depends on the type of reaction:
-
For electrophilic aromatic substitution, the benzene ring is more reactive than the pyran ring. The C5 and C7 positions are the most activated due to the strong ortho, para-directing effect of the ether oxygen.[1][3]
-
For palladium-catalyzed cross-coupling reactions, the C6 position is the most reactive due to the presence of the bromo substituent, which readily undergoes oxidative addition to the palladium catalyst.[7][8]
-
For reactions involving the pyran ring, the double bond between C3 and C4 can undergo addition reactions, and the allylic C2 position can be a site for radical or nucleophilic substitution under specific conditions.
Q2: Can I selectively functionalize the C-H bonds on the benzene ring of this compound?
Yes, C-H activation/functionalization is a powerful strategy. The regioselectivity of C-H functionalization is typically directed by an existing functional group. In the case of this compound, the ether oxygen can act as a directing group to favor ortho-C-H activation at the C8 position with appropriate transition metal catalysts (e.g., Rh, Ru). However, this can be challenging due to steric hindrance from the pyran ring.
Q3: How can I achieve functionalization at the C3 or C4 position of the pyran ring without affecting the benzene ring?
To selectively react at the C3-C4 double bond, you can employ reactions that are specific to alkenes, such as:
-
Epoxidation: Using reagents like m-CPBA will form an epoxide across the C3-C4 double bond.
-
Diels-Alder Reaction: If a suitable diene is present at the C3 and C4 positions, a Diels-Alder reaction can be performed.
-
Halogenation: Addition of Br2 or Cl2 across the double bond can be achieved under non-aromatic substitution conditions (e.g., in a non-polar solvent in the absence of a Lewis acid).
It is important to choose reaction conditions that do not promote electrophilic aromatic substitution on the electron-rich benzene ring.
Q4: Is it possible to perform a metal-halogen exchange at the C6-Br position?
Yes, a lithium-halogen exchange can be performed by treating this compound with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C). This generates a highly reactive 6-lithio-2H-chromene intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups at the C6 position. Care must be taken to avoid competitive deprotonation or attack at other sites.
Visualization: Key Reactive Sites of this compound
Caption: Overview of reactive sites on this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Bromo-2H-chromene for Researchers and Drug Development Professionals
Introduction
The 2H-chromene (or 2H-1-benzopyran) scaffold is a cornerstone in the architecture of a vast array of natural products and pharmacologically active molecules.[1][2][3] This privileged heterocyclic system is integral to compounds exhibiting diverse biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][4] Specifically, functionalized derivatives such as 6-bromo-2H-chromene serve as crucial intermediates, providing a chemical handle for further molecular elaboration and the synthesis of complex target molecules.
This guide provides an in-depth comparative analysis of several prominent synthetic methodologies for obtaining this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and the practical advantages and disadvantages of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the most suitable synthetic strategy based on their specific objectives, whether for small-scale discovery or large-scale manufacturing.
Method 1: Base-Catalyzed Condensation and Intramolecular Cyclization
This approach is one of the most direct and widely utilized methods for constructing the 2H-chromene core. It relies on the reaction between a substituted salicylaldehyde and a component that provides the remaining three carbon atoms of the pyran ring, followed by a spontaneous ring closure.
Principle and Mechanism
The synthesis commences with a base-catalyzed condensation reaction between 5-bromosalicylaldehyde and a suitable α,β-unsaturated aldehyde, such as acrolein. An amine catalyst, like pyrrolidine, first reacts with the acrolein to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The phenolic starting material then engages in a cascade reaction, typically an oxa-Michael (conjugate) addition, where the hydroxyl group adds to the β-position of the activated unsaturated system. This step forges the six-membered pyran ring, and subsequent dehydration yields the stable 2H-chromene product.[5][6]
Reaction Mechanism Pathway
Caption: Mechanism of base-catalyzed synthesis of this compound.
Experimental Protocol: Pyrrolidine-Catalyzed Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add toluene (40 mL) and stir until the aldehyde is completely dissolved. Add acrolein (0.74 mL, 11.0 mmol, 1.1 equiv) to the solution, followed by the dropwise addition of pyrrolidine (0.08 mL, 1.0 mmol, 0.1 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 8-16 hours, indicated by the consumption of the starting aldehyde.
-
Work-up: Once complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound.
Discussion
This method is highly valued for its operational simplicity, often proceeding in a single pot from commercially available starting materials. The use of an organocatalyst like pyrrolidine or even sustainable amino acids avoids harsh reagents.[6] However, acrolein is volatile and toxic, requiring careful handling. The reaction may also yield side products, necessitating careful chromatographic purification to achieve high purity.
Method 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool in synthetic chemistry for the construction of cyclic systems, including heterocycles like 2H-chromenes.[7][8]
Principle and Mechanism
This strategy involves the synthesis of a diene precursor, which is then subjected to an intramolecular olefin metathesis reaction. For this compound, the synthesis begins with the allylation of 5-bromosalicylaldehyde to form an O-allyl ether. This intermediate is then further elaborated to introduce a second terminal alkene, creating the necessary diene. In the key RCM step, a ruthenium-based catalyst (e.g., Grubbs catalyst) facilitates a cycloaddition-cycloelimination sequence between the two alkene moieties.[7][9] This forms the dihydropyran ring and liberates a volatile byproduct (ethylene), which drives the reaction to completion.[8]
RCM Mechanism Pathway
Caption: General mechanism for the RCM synthesis of this compound.
Experimental Protocol: RCM Synthesis
Part A: Synthesis of 2-(allyloxy)-5-bromobenzaldehyde
-
In a flask, dissolve 5-bromosalicylaldehyde (5.0 g, 24.9 mmol) and potassium carbonate (5.16 g, 37.3 mmol) in anhydrous acetone (100 mL).
-
Add allyl bromide (2.6 mL, 29.9 mmol) and reflux the mixture for 6 hours.
-
After cooling, filter the solid and evaporate the solvent. Purify the residue by column chromatography to obtain the O-allyl ether.
Part B: Synthesis of the Diene Precursor
-
Prepare a phosphonium ylide by suspending methyltriphenylphosphonium bromide (10.2 g, 28.5 mmol) in dry THF (100 mL) under N₂ and cooling to 0°C. Add n-BuLi (11.4 mL of 2.5 M solution, 28.5 mmol) dropwise and stir for 30 min.[10][11]
-
Cool the ylide solution to -78°C and add a solution of 2-(allyloxy)-5-bromobenzaldehyde (from Part A, 24.9 mmol) in THF (50 mL).
-
Allow the reaction to warm slowly to room temperature and stir for 4 hours. Quench with saturated NH₄Cl solution, extract with ether, and purify by chromatography to yield the diene precursor.
Part C: Ring-Closing Metathesis
-
Dissolve the diene precursor (5.0 mmol) in dry, degassed dichloromethane (100 mL) under an argon atmosphere.
-
Add Grubbs' 2nd Generation Catalyst (0.25 mmol, 5 mol%).
-
Heat the mixture to reflux (40°C) for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, cool the solution and add a scavenger (e.g., triphenylphosphine or DMSO) to quench the catalyst. Concentrate the solvent and purify by flash column chromatography to afford this compound.
Discussion
RCM is a highly effective method, particularly for constructing sterically congested or complex ring systems, and it benefits from excellent functional group tolerance.[12] The primary drawbacks are the multi-step nature of the precursor synthesis and the high cost of ruthenium catalysts. Furthermore, complete removal of the metal catalyst from the final product can be challenging and is a critical consideration in pharmaceutical applications.[8]
Method 3: Tandem Claisen Rearrangement and Cyclization
The Claisen rearrangement is a classic, powerful pericyclic reaction for C-C bond formation. When applied to aryl allyl ethers, it provides a direct route to ortho-allyl phenols, which are ideal precursors for chromene synthesis.
Principle and Mechanism
The synthesis begins by preparing an aryl allyl ether from 4-bromophenol and an allyl halide. This ether is then heated, typically to temperatures between 180-220°C, to induce a concerted[9][9]-sigmatropic rearrangement.[13][14] This thermally driven process relocates the allyl group from the oxygen to the ortho position of the phenol, forming 2-allyl-4-bromophenol. This intermediate can then be cyclized to the 2H-chromene. Cyclization often involves isomerization of the allyl double bond into conjugation with the ring, followed by intramolecular addition of the hydroxyl group. This sequence can sometimes be achieved in one pot under microwave irradiation, which can significantly accelerate the reaction.[15]
Claisen Rearrangement Pathway
Caption: Synthesis via Claisen rearrangement and subsequent cyclization.
Experimental Protocol: Microwave-Assisted Tandem Reaction
-
Ether Synthesis: Combine 4-bromophenol (1.73 g, 10.0 mmol), allyl bromide (1.33 g, 11.0 mmol), and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in 20 mL of anhydrous DMF. Heat the mixture at 80°C for 4 hours. After cooling, pour into water, extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to get the crude allyl 4-bromophenyl ether.
-
Tandem Rearrangement/Cyclization: Place the crude ether in a 10 mL microwave vial. Add a catalytic amount of a transition metal catalyst for isomerization if needed (e.g., Pd/C). Seal the vial and heat in a microwave reactor at 220°C for 30-60 minutes.
-
Purification: After cooling, dissolve the residue in dichloromethane and filter through a short plug of silica gel to remove the catalyst and baseline impurities. Concentrate the filtrate and purify by flash column chromatography to yield this compound.
Discussion
The Claisen rearrangement is an elegant and atom-economical reaction. The use of microwave irradiation can dramatically reduce reaction times from many hours to minutes.[15] However, the high temperatures required for the thermal rearrangement can limit its applicability for substrates with sensitive functional groups. Furthermore, if both ortho positions are available, a mixture of regioisomers can be formed, complicating purification.
Comparative Analysis Summary
The choice of synthetic method is a critical decision that impacts yield, purity, cost, and scalability. The following table provides a comparative summary of the discussed methods.
| Feature | Base-Catalyzed Condensation | Ring-Closing Metathesis (RCM) | Tandem Claisen Rearrangement |
| Starting Materials | 5-Bromosalicylaldehyde, Acrolein | 5-Bromosalicylaldehyde, Allyl Halide | 4-Bromophenol, Allyl Halide |
| Number of Steps | 1-2 | 3-4 | 2 (can be 1-pot) |
| Typical Overall Yield | Good to Excellent (60-85%) | Moderate to Good (40-70%) | Good (55-80%) |
| Key Reagents | Pyrrolidine (or other amine) | Grubbs Catalyst (Ru-based) | None (thermal) or Pd catalyst |
| Reaction Conditions | Reflux (65-110°C), 8-16 h | Reflux (40°C), 4-8 h (RCM step) | High Temp (180-220°C), may require microwave |
| Cost & Scalability | Low cost, highly scalable | High catalyst cost, scalability issues | Low cost, scalable |
| Advantages | Simple, one-pot, inexpensive | High functional group tolerance | Atom economical, classic reaction |
| Disadvantages | Use of toxic acrolein, purification | Multi-step, expensive/toxic catalyst | High temperatures, potential regioisomers |
Conclusion and Recommendations
Each synthetic route to this compound offers a unique set of advantages and challenges. The optimal choice is contingent upon the specific constraints and goals of the research project.
-
For large-scale, cost-effective synthesis: The Base-Catalyzed Condensation is the superior choice. Its use of inexpensive starting materials and operational simplicity make it ideal for producing significant quantities of the target compound.
-
For rapid synthesis of analogues with high functional group tolerance: Ring-Closing Metathesis provides unmatched versatility. Despite its cost and the need for multi-step precursor synthesis, its tolerance for diverse functional groups makes it a powerful tool in a medicinal chemistry setting where rapid library generation is paramount.
-
For a classic, atom-economical approach: The Claisen Rearrangement offers an elegant route. It is particularly attractive when coupled with microwave-assisted heating, which can drastically shorten reaction times and improve yields. This method is well-suited for academic labs and process development where exploring alternative, green methodologies is a priority.
By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently navigate the synthesis of this compound and accelerate their scientific and drug development endeavors.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. researchgate.net [researchgate.net]
A Guide to Validating the Structure of 6-bromo-2H-chromene using 2D NMR
This guide provides an in-depth, technical comparison of 2D NMR techniques for the unambiguous structural elucidation of 6-bromo-2H-chromene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in structural assignment.
Introduction: The Need for Unambiguous Structural Validation
This compound is a heterocyclic compound belonging to the chromene family, a scaffold prevalent in a wide range of biologically active molecules.[1] Given the subtle isomeric possibilities and the critical importance of precise molecular architecture in drug development, unambiguous structural validation is paramount. While 1D NMR (¹H and ¹³C) provides initial clues, it often falls short in resolving complex spin systems and definitively assigning quaternary carbons.
The Strategic Workflow: A Self-Validating Approach
The core principle of this methodology is to build the molecular structure piece by piece, using each 2D NMR experiment to answer a specific question about connectivity. The workflow is designed to be logical and confirmatory at each step.
Caption: Logical workflow for 2D NMR-based structure validation.
Expected NMR Data for this compound
Before acquiring 2D spectra, a thorough analysis of 1D NMR data is essential to form a preliminary hypothesis. Based on known chemical shift values for similar chromene structures and general principles, we can predict the approximate spectral data.[2][3][4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| 2 | CH₂ | ~4.7-4.9 | ~65-67 |
| 3 | CH | ~5.7-5.9 | ~122-124 |
| 4 | CH | ~6.4-6.6 | ~129-131 |
| 4a | C | - | ~120-122 |
| 5 | CH | ~7.2-7.4 | ~131-133 |
| 6 | C-Br | - | ~115-117 |
| 7 | CH | ~7.1-7.3 | ~128-130 |
| 8 | CH | ~6.7-6.9 | ~118-120 |
| 8a | C-O | - | ~152-154 |
Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Deep Dive into 2D NMR Experiments
COSY (Correlation Spectroscopy): Mapping the Proton Neighborhoods
-
Expertise & Experience: The first step in untangling the structure is to establish which protons are coupled to each other. COSY is the definitive experiment for this purpose.[5] It reveals scalar (J-coupling) interactions, typically through two or three bonds, allowing us to trace out the proton spin systems within the molecule. For this compound, we expect to see two distinct spin systems: the protons on the heterocyclic ring (H-2, H-3, H-4) and the protons on the aromatic ring (H-5, H-7, H-8).
-
Trustworthiness: A cross-peak in a COSY spectrum is a direct confirmation of a proton-proton coupling relationship.[6] This provides a robust framework that must be consistent with the final proposed structure.
Table 2: Expected Key COSY Correlations
| Correlating Proton 1 | Correlating Proton 2 | Number of Bonds | Significance |
| H-2 | H-3 | 3 | Confirms the -CH₂-CH= fragment. |
| H-3 | H-4 | 3 | Confirms the olefinic -CH=CH- fragment. |
| H-7 | H-8 | 3 | Confirms ortho relationship on the aromatic ring. |
| H-5 | H-4 | 4 (W-coupling) | Possible weak long-range coupling. |
HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Link
-
Expertise & Experience: Once the proton spin systems are defined, we must identify the carbon atom directly attached to each proton. The HSQC experiment is exceptionally sensitive and provides this one-bond correlation information unambiguously.[5][7] Each cross-peak in an HSQC spectrum links a proton signal on one axis to a carbon signal on the other, effectively labeling the carbon skeleton at its protonated positions.
-
Trustworthiness: This experiment provides a direct and powerful check. The number of cross-peaks must match the number of protonated carbons (CH, CH₂, CH₃ groups) in the molecule. It also allows for the definitive assignment of the ¹³C chemical shifts for all protonated carbons.[8]
Table 3: Expected Key HSQC Correlations
| Proton (¹H Shift) | Carbon (¹³C Shift) | Significance |
| ~4.8 ppm | ~66 ppm | Assigns C-2 to the methylene protons. |
| ~5.8 ppm | ~123 ppm | Assigns C-3 to its corresponding olefinic proton. |
| ~6.5 ppm | ~130 ppm | Assigns C-4 to its corresponding olefinic proton. |
| ~7.3 ppm | ~132 ppm | Assigns C-5 to its corresponding aromatic proton. |
| ~7.2 ppm | ~129 ppm | Assigns C-7 to its corresponding aromatic proton. |
| ~6.8 ppm | ~119 ppm | Assigns C-8 to its corresponding aromatic proton. |
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton
-
Expertise & Experience: The HMBC experiment is the cornerstone of structural elucidation, allowing us to piece together the entire carbon framework by observing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[7][9] This is how we connect the spin systems identified by COSY and locate the non-protonated (quaternary) carbons, which are invisible in HSQC.
-
Trustworthiness: The HMBC spectrum provides the ultimate validation. The observed long-range correlations must be consistent with the connectivity established by COSY and the direct attachments from HSQC. For example, a correlation from the H-2 protons to the C-4 carbon bridges the heterocyclic ring, confirming its closure. Correlations to quaternary carbons like C-4a, C-6, and C-8a are crucial for placing the aromatic ring and the bromine substituent correctly.
Table 4: Expected Key HMBC Correlations
| Proton | Correlating Carbon(s) | Number of Bonds | Significance |
| H-2 | C-3, C-4, C-8a | 2, 3, 3 | Connects the methylene group to the olefin and the ether linkage. |
| H-3 | C-2, C-4a | 2, 2 | Confirms olefin connectivity and link to the aromatic ring. |
| H-4 | C-2, C-4a, C-5 | 3, 2, 2 | Confirms olefin connectivity and the fusion to the aromatic ring. |
| H-5 | C-4, C-7, C-4a | 2, 2, 3 | Positions H-5 adjacent to C-4 and C-7. |
| H-7 | C-5, C-8a, C-6 | 2, 2, 2 | Confirms aromatic connectivity and proximity to the bromine-bearing carbon. |
| H-8 | C-4a, C-6, C-7 | 3, 2, 2 | Confirms aromatic connectivity and proximity to the bromine-bearing carbon. |
Visualizing the Connectivity
The following diagram illustrates the key correlations that would be used to assemble the final structure. COSY correlations establish the proton networks, while HMBC correlations stitch the entire carbon skeleton together.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Biological Activity of 6-Bromo-2H-Chromene Derivatives
In the landscape of medicinal chemistry, the chromene scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities. The introduction of a bromine atom at the 6-position of the 2H-chromene ring system has been a strategic focus for researchers aiming to modulate and enhance these inherent properties. This guide offers a comprehensive comparison of the biological activities of various 6-bromo-2H-chromene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and mechanistic insights.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several this compound derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the rapid and uncontrolled division of cancer cells[1].
Comparative Efficacy of this compound Derivatives
The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative 7c | Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 | [2][3] |
| Thiazole derivative 23g | Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 | [2] |
| 1,3,4-Thiadiazole derivative 18a | Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 | [2] |
| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene core | Epithelial Adenocarcinoma (A549) | 17.5 | [4] |
| Leukemia (K562) | 10.6 | [4] | |
| Breast Adenocarcinoma (MCF-7) | 15.3 | [4] | |
| Acute Lymphoblastic Leukemia (MOLT-4) | 24.8 | [4] |
Table 1: Anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Certain this compound derivatives have shown promising activity against clinically relevant bacterial strains.
Comparative Efficacy of this compound Derivatives
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant Staphylococcus aureus | 4 | [5] |
| Multidrug-resistant Staphylococcus epidermidis | 1-4 | [5] | |
| 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative 4 | Enterococcus faecalis (Gram-positive) | Strong | [6] |
| 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative 10 | Enterococcus faecalis (Gram-positive) | Strong | [6] |
| 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative 12a | Pseudomonas aeruginosa (Gram-negative) | Strong | [6] |
Table 2: Antimicrobial activity (MIC values) of selected this compound derivatives against various bacterial strains. "Strong" indicates significant inhibition was observed, though a specific MIC value was not provided in the cited abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Chromene derivatives have been investigated for their ability to modulate inflammatory pathways. While specific quantitative data for this compound derivatives is less prevalent in the literature, the general class of chromenes has shown potential in this area, primarily through the inhibition of nitric oxide (NO) production and by targeting key signaling pathways.
Mechanism of Anti-inflammatory Action
One of the key mechanisms by which chromene derivatives exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). Overproduction of NO is associated with various inflammatory conditions. Furthermore, some chromene derivatives have been shown to target the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway[7][8]. This pathway plays a crucial role in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).
Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay is a straightforward and widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like LPS in the presence or absence of the this compound derivatives.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing two solutions: sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: The collected supernatant is mixed with the Griess reagent. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured spectrophotometrically at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
The addition of a bromine atom at the 6-position of the 2H-chromene scaffold has proven to be a fruitful strategy in the development of potent bioactive molecules. The derivatives discussed in this guide exhibit promising anticancer and antimicrobial activities, with some compounds demonstrating efficacy in the low micromolar range against multidrug-resistant pathogens and various cancer cell lines. While the anti-inflammatory potential is evident from mechanistic studies on the broader chromene class, further research is warranted to quantify the specific activity of 6-bromo derivatives. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these versatile compounds, paving the way for the development of novel therapeutic agents.
References
- 1. protocols.io [protocols.io]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay [protocols.io]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 6-Bromo-2H-Chromene and Its Analogs in Drug Discovery
This guide provides an in-depth comparative analysis of 6-bromo-2H-chromene and other chromene analogs for researchers, scientists, and drug development professionals. Chromenes, heterocyclic compounds featuring a benzene ring fused to a pyran nucleus, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in numerous natural products like alkaloids and flavonoids.[1][2][3][4] The strategic modification of the chromene scaffold, particularly through halogenation, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[5] This document objectively compares the performance of bromo-substituted chromenes with other analogs, supported by experimental data, to elucidate structure-activity relationships (SAR) and guide future drug design.
The Bromine Advantage: Physicochemical Impact on the Chromene Scaffold
The introduction of a bromine atom at the C6 position of the 2H-chromene core significantly alters its electronic and steric properties. This modification is not arbitrary; it is a calculated decision rooted in established medicinal chemistry principles. Bromine's high electronegativity and atomic size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] An increase in lipophilicity, for instance, can enhance the molecule's ability to penetrate cell membranes, a critical step for reaching intracellular targets.[5][6] This "bromine advantage" is a recurring theme in the enhanced biological activities observed in bromo-chromene analogs compared to their non-substituted counterparts.
Synthesis of Bromo-Substituted Chromenes: A Validated Protocol
A robust and efficient synthesis is paramount for the exploration of any chemical scaffold. The synthesis of 6-bromo-2,2-dimethyl-2H-chromene, a close analog of our topic compound, is commonly achieved via a one-pot, base-catalyzed condensation of 5-bromosalicylaldehyde with acetone, followed by an intramolecular cyclization.[7] This method is reliable and serves as a self-validating system for producing the desired chromene ring structure.
The causality behind this experimental choice lies in its efficiency. The reaction proceeds through a Claisen-Schmidt condensation to form an α,β-unsaturated ketone intermediate. This intermediate is not isolated but immediately undergoes an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the enone system to form the stable six-membered pyran ring.[7] This streamlined process minimizes purification steps and maximizes yield.
Visualizing the Synthesis Workflow
The following diagram outlines the key stages of the synthesis, work-up, and purification process.
Caption: Experimental workflow for the synthesis of 6-Bromo-2,2-dimethyl-2H-chromene.[7]
Detailed Synthesis Protocol: 6-Bromo-2,2-dimethyl-2H-chromene[7]
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylaldehyde (2.01 g, 10.0 mmol).
-
Solvent Addition: Add toluene (20 mL) and acetone (30 mL) to the flask. Stir the mixture until the aldehyde is completely dissolved.
-
Catalyst Addition: Add pyrrolidine (0.17 mL, 2.0 mmol) to the solution using a syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours, indicated by the disappearance of the starting aldehyde.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing polarity to 98:2 hexane:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 6-Bromo-2,2-dimethyl-2H-chromene as a pale yellow oil.
-
Comparative Biological Activity
The true value of a chemical scaffold is demonstrated through its biological efficacy. Chromene derivatives have been extensively studied for a variety of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and antioxidant effects.[2][3][8][9] The following sections compare bromo-substituted chromenes with other analogs in these key therapeutic areas.
Anticancer Activity
The chromene nucleus is a cornerstone of many potent anticancer agents.[1] The introduction of bromine has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[5] This is often attributed to the aforementioned increase in lipophilicity, which facilitates cell membrane penetration and improves binding to target proteins.[5]
Several studies have synthesized novel chromene derivatives and screened them against cancer cell lines, with some showing higher potency than the standard reference drug, doxorubicin.[10][11][12][13] For example, a study on 3-acetyl-6-bromo-2H-chromen-2-one derivatives found that specific analogs exhibited promising antitumor activity against liver carcinoma (HEPG2-1) cells.[14][15]
Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Analog | Cell Line (Colon Cancer) | Cell Line (Liver Cancer) | Cell Line (Breast Cancer) | Reference(s) |
| Bromo-Chromene Derivative (7c) | - | 2.70 | - | [14] |
| Bromo-Chromene Derivative (12a) | - | 8.20 | - | [14][16] |
| Chromene Derivative (2) | < Doxorubicin | - | - | [10][11] |
| Chromene Derivative (5) | - | < Doxorubicin | - | [10][11][12] |
| Chromene Derivative (16) | - | - | 8.8 | [17] |
| Doxorubicin (Standard) | - | >5 | 9.8 | [10][17] |
Note: Direct IC₅₀ values for the parent this compound are not widely available; data from closely related derivatives are presented.
The structure-activity relationship (SAR) studies reveal that substitutions at various positions are critical. For instance, a 4-aryl moiety, a 3-cyano group, and a 2-amino group are often considered essential for cytotoxic activity.[3][18] The potency of chromene-sulfonamide hybrids against breast cancer cells was found to be highly dependent on the substitution pattern on the phenyl group at the 4H-chromene position.[19]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical.[20] Chromene derivatives have demonstrated significant potential in this area.[21] Halogenation, in particular, has been shown to be beneficial for antibacterial activity.[22]
A comparative analysis of halogenated 3-nitro-2H-chromenes revealed that mono-halogenated derivatives showed higher or similar antibacterial activity compared to the unsubstituted parent compound.[22] Tri-halogenated chromenes displayed the highest activity in the series, with one analog proving to be a potent agent against multidrug-resistant S. aureus and S. epidermidis strains.[22] While specific data for this compound is limited, studies on related bromo-chromenes, such as 7-bromo-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one, have reported very good activity against E. coli, P. aeruginosa, and S. aureus.[23]
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Analog | S. aureus (Gram +) | S. epidermidis (Gram +) | E. coli (Gram -) | Reference(s) |
| Unsubstituted Nitrochromene (5a) | >128 | >128 | - | [22] |
| Mono-Halogenated Nitrochromene | 64-128 | 32-128 | - | [22] |
| Tri-Halogenated Nitrochromene (5s) | 4 | 1-4 | - | [22] |
| Bromo-Chromene Derivative (4b) | Very Good | - | Very Good | [23] |
| Ciprofloxacin (Standard) | - | - | - | [20] |
Note: "Very Good" indicates significant activity as reported in the source, without specific MIC values provided.
Neuroprotective and Antioxidant Effects
Neurodegenerative disorders like Alzheimer's disease are often linked to excitotoxicity and oxidative stress.[24] Chromene derivatives have emerged as promising neuroprotective agents.[25][26] One study demonstrated that a novel chromene derivative, BL-M, inhibited glutamate-induced excitotoxic cell damage and exhibited potent antioxidant activity, a property not shared by the clinically used drug memantine.[24] This neuroprotective action was linked to the ERK-CREB signaling pathway.[24]
The antioxidant potential of chromenes is often attributed to their ability to donate a hydrogen atom, a process facilitated by the stable resonating structure of the scaffold.[4] The presence of hydroxyl groups, particularly a catechol moiety, is known to enhance antioxidant activity.[27] While direct comparative data for this compound is scarce, the inherent antioxidant capacity of the chromene core is well-established.[4][28] The coumarin derivative cloricromene, for example, has been shown to reduce brain lipid peroxidation and post-ischemic brain edema in animal models.[29]
Visualizing Structure-Activity Relationships
The following diagram illustrates the influence of various substituents on the biological activities of the chromene scaffold, providing a logical map of key SAR insights.
Caption: Key structure-activity relationships (SAR) for the chromene scaffold.[3][5][18]
Conclusion and Future Directions
The chromene scaffold is a versatile and pharmacologically significant platform in drug discovery. This guide demonstrates that the strategic incorporation of a bromine atom, as seen in this compound and its analogs, is a validated method for enhancing therapeutic potential, particularly in the realms of anticancer and antimicrobial activity. The "bromine advantage" stems from favorable modifications to the molecule's physicochemical properties, leading to improved potency.[5]
Future research should focus on synthesizing a broader range of this compound derivatives and conducting systematic in vitro and in vivo evaluations to establish a more comprehensive SAR. Exploring their potential as neuroprotective and antioxidant agents is also a promising avenue. The robust synthetic methodologies and compelling preliminary data position bromo-substituted chromenes as highly attractive candidates for the development of next-generation therapeutics.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]
- 4. Chromene as Antioxidants [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 9. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 10. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]oxazines, and Chromeno[2,3-d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analogue based drug design, synthesis, molecular docking and anticancer evaluation of novel chromene sulfonamide hybrids as aromatase inhibitors and apoptosis enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]
- 25. Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. Multiple actions of the coumarine derivative cloricromene and its protective effects on ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Bromo-2H-Chromene Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 6-Bromo-2H-Chromene
This compound is a heterocyclic compound belonging to the chromene family, a scaffold prevalent in numerous natural products and recognized as a "privileged structure" in medicinal chemistry due to its diverse biological activities.[1] Whether synthesized as a key intermediate for complex drug candidates or investigated for its own potential bioactivity, the ability to accurately and reliably quantify this compound is paramount.[2] In drug development, precise quantification is fundamental to pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices. We will explore the validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), grounding our discussion in the authoritative guidelines set by the International Council for Harmonisation (ICH).
Pillar 1: The Framework of Analytical Method Validation
Before comparing techniques, we must establish the universal criteria that define a reliable analytical method. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] The core validation parameters, as outlined in the ICH Q2(R1) guideline, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following workflow provides a high-level overview of the validation process.
Caption: A generalized workflow for analytical method validation.
Pillar 2: Comparative Analysis of Quantification Techniques
The choice of analytical technique is driven by the specific requirements of the study, including required sensitivity, sample matrix complexity, cost, and available instrumentation. This compound (C₉H₇BrO, M.W. 211.05 g/mol ) is a moderately polar, UV-active compound, making it amenable to several techniques.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Expertise & Experience: HPLC-UV is often the workhorse of quality control and research labs. Its robustness, cost-effectiveness, and simplicity make it an excellent starting point for the quantification of a chromophore-containing molecule like this compound. The primary experimental choice is the stationary phase. A C18 (octadecylsilyl) reversed-phase column is the logical first choice due to its versatility in retaining moderately non-polar compounds from polar mobile phases. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a good peak shape and a reasonable retention time (typically 3-10 minutes). UV detection wavelength is selected based on the analyte's maximum absorbance for optimal sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Experience: GC-MS is a powerful technique for compounds that are volatile and thermally stable. Given its structure, this compound is likely amenable to GC analysis.[5] The key advantage of GC is its high chromatographic efficiency, leading to very sharp peaks and excellent separation.[6] Mass spectrometry adds a layer of definitive identification based on the compound's mass spectrum and fragmentation pattern, providing exceptional specificity.[7] The choice of a low-to-mid-polarity capillary column (e.g., a 5% phenyl-polysiloxane) is a standard starting point for a wide range of organic molecules.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Expertise & Experience: For applications requiring the highest sensitivity and selectivity, such as quantifying low levels of the compound in complex biological matrices (e.g., plasma for pharmacokinetic studies), UPLC-MS/MS is the gold standard.[8][9][10] UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution than conventional HPLC.[11] Tandem mass spectrometry (MS/MS) provides unparalleled selectivity by monitoring a specific fragmentation of the parent ion (a process called Multiple Reaction Monitoring or MRM). This allows the instrument to filter out virtually all background noise, enabling quantification at picogram or even femtogram levels. The mobile phase often includes a modifier like formic acid to promote analyte ionization in the MS source.[9]
Performance Data Comparison
The following table summarizes the expected performance characteristics for validated methods for this compound, based on data from analogous chromene and brominated compounds.
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (r²) | > 0.998[12] | > 0.99[13] | > 0.99[8][9] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 0.003 - 1 ng/mL[14] |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL[15] | 0.5 - 15 ng/mL | 0.05 - 10 ng/mL[8][9] |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% (± 20% at LLOQ)[8][9] |
| Precision (% RSD) | < 15% | < 15% | < 15% (< 20% at LLOQ)[14][15] |
| Specificity / Selectivity | Moderate | High | Very High |
| Sample Throughput | Medium | Medium-High | High |
| Cost (Instrument & Ops) | Low | Medium | High |
Pillar 3: Method Selection and Experimental Protocols
The choice of method is a balance between performance needs and practical constraints. The following decision-making diagram can guide your selection process.
Caption: Decision tree for selecting an appropriate analytical method.
Detailed Experimental Protocol: A Self-Validating HPLC-UV Method
This section provides a detailed, step-by-step protocol for the development and validation of an HPLC-UV method for the quantification of this compound, suitable for purity assessment or formulation analysis.
1. Materials and Instrumentation
-
Instrumentation: HPLC system with UV/Vis detector, analytical balance, volumetric flasks, pipettes.
-
Chemicals: this compound reference standard (>98% purity), HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and purified water (18.2 MΩ·cm).
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Chromatographic Conditions (Starting Point)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (to be confirmed by UV scan).
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Method Validation Protocol
-
A. Specificity:
-
Prepare a solution of a placebo (all formulation components except the analyte).
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Inject the mobile phase (blank), placebo, and spiked sample.
-
Acceptance Criterion: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound.
-
-
B. Linearity:
-
Inject each of the six working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.998.[12]
-
-
C. Accuracy (Recovery):
-
Prepare samples by spiking a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
-
-
D. Precision (Repeatability & Intermediate Precision):
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Acceptance Criterion: The %RSD should be ≤ 2.0%.
-
-
E. Limit of Quantitation (LOQ) and Detection (LOD):
-
Estimate LOD and LOQ from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Confirm the LOQ by preparing a standard at the calculated concentration and verifying that its response meets accuracy and precision criteria (e.g., accuracy within ±20%, precision ≤ 20% RSD).
-
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and reproducible data. For routine analysis such as purity and content uniformity where concentrations are relatively high, a validated HPLC-UV method offers a robust and cost-effective solution. For applications requiring higher specificity and analysis of volatile impurities, GC-MS is a superior choice. When the analytical challenge involves trace-level quantification in complex biological matrices for pharmacokinetic or metabolic studies, the unparalleled sensitivity and selectivity of UPLC-MS/MS are required. The ultimate choice must be tailored to the specific analytical objective, and the chosen method must be rigorously validated against internationally recognized criteria to ensure data integrity.
References
- 1. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of analytical methods-update 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. A validated UPLC-MS/MS method for pharmacokinetic study of inflachromene, a novel microglia inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Ultra-Liquid Chromatography Tandem Mass Spectrometry [research.amanote.com]
- 11. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to 6-Bromo-2H-Chromene Compounds: Correlating In Vitro Activity with In Vivo Potential
The 6-bromo-2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic promise.[1] This guide provides a comprehensive comparison of the in vitro and in vivo activities of this fascinating class of molecules, offering researchers, scientists, and drug development professionals a critical perspective on translating laboratory findings into preclinical and clinical success. We will delve into the experimental data that underpins our understanding of these compounds, explore the causal relationships behind experimental design, and provide detailed protocols to empower your own research endeavors.
The Promise of Bromination: In Vitro Efficacy of this compound Derivatives
The introduction of a bromine atom at the 6-position of the 2H-chromene ring has been shown to significantly influence the biological activity of these compounds. Numerous studies have demonstrated potent in vitro activity across various therapeutic areas, most notably in oncology and microbiology.
Anticancer Activity: A Cellular Perspective
Several derivatives of this compound have exhibited remarkable cytotoxicity against a panel of human cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest.[1] For instance, a study by Gomha and colleagues detailed the synthesis of novel heterocyclic compounds derived from 3-acetyl-6-bromo-2H-chromen-2-one and their subsequent evaluation against a human liver carcinoma cell line (HEPG2-1).[2][3] The results, summarized in the table below, highlight the potent anticancer effects of these molecules, with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine 7c | HEPG2-1 | 2.70 ± 0.28 |
| Thiazole 23g | HEPG2-1 | 3.50 ± 0.23 |
| 1,3,4-Thiadiazole 18a | HEPG2-1 | 4.90 ± 0.69 |
| Doxorubicin (Reference) | HEPG2-1 | 2.10 ± 0.11 |
| Data sourced from Gomha et al., 2015.[2][3] |
Similarly, another study investigated a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, including 6-bromo substituted analogs, against various breast cancer cell lines. The 6-bromo derivatives demonstrated promising cytotoxic activity, in some cases surpassing the efficacy of the reference drug, etoposide.[4]
| Compound | Cell Line | IC50 (µg/mL) |
| 6-bromo- derivative 7e | MDA-MB-231 | 3.46 |
| MCF-7 | 18.76 | |
| T47D | 4.12 | |
| 6-bromo- derivative 7f | MDA-MB-231 | 4.21 |
| MCF-7 | 12.54 | |
| T47D | 5.88 | |
| Etoposide (Reference) | MDA-MB-231 | 5.20 |
| MCF-7 | 25.00 | |
| T47D | 7.50 | |
| Data sourced from a study on 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles.[4] |
Antimicrobial Activity: Combating Drug Resistance
The utility of 6-bromo-2H-chromenes extends beyond oncology. Halogenated 3-nitro-2H-chromenes have been investigated as potential agents against multidrug-resistant bacteria.[5] A notable example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, displayed potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL.[5] The demonstrated good safety profile of such compounds in initial assessments is a crucial factor for their potential progression to in vivo studies.[5]
From the Benchtop to the Animal Model: The In Vitro-In Vivo Translation
While the in vitro data for this compound compounds is compelling, a significant gap exists in the publicly available literature regarding their in vivo evaluation. This is a common challenge in drug discovery, where promising in vitro activity does not always translate to efficacy in a whole-organism setting. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and potential off-target toxicity can dramatically impact a compound's performance in vivo.
To illustrate the principles of this transition, we can examine a study on chromeno[2,3-d]pyrimidinones, a closely related class of chromene derivatives, which has been evaluated in both in vitro and in vivo models for triple-negative breast cancer.[6]
Case Study: Chromeno[2,3-d]pyrimidinones in Triple-Negative Breast Cancer
-
In Vitro Findings: Two promising compounds were identified with IC50 values in the low micromolar range against triple-negative breast cancer cell lines. Mechanistic studies revealed that these compounds inhibited cell proliferation, induced cell cycle arrest, and triggered apoptosis.[6]
-
In Vivo Evaluation: The compounds were then tested in both invertebrate (Galleria mellonella) and vertebrate (chick chorioallantoic membrane - CAM) models. The CAM model is particularly useful for assessing anti-angiogenic and anti-tumor effects. The study revealed a safe profile in these models and, importantly, confirmed the compounds' ability to inhibit tumor growth, inducing significant tumor regression after just four days of treatment.[6]
This case study underscores the critical importance of in vivo testing to validate in vitro findings and provides a tangible example of the successful translation of a chromene derivative from cell-based assays to a living model.
Experimental Protocols: A Guide for Your Research
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments. These protocols are based on established methods reported in the literature and are designed to be self-validating.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line of choice (e.g., HEPG2-1, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Mouse Model)
This protocol provides a general framework for assessing the in vivo anticancer efficacy of a this compound compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulation (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizing the Path Forward
To better understand the mechanisms and workflows involved in the evaluation of this compound compounds, the following diagrams provide a visual representation of a potential signaling pathway and the drug discovery process.
Caption: Hypothetical apoptotic pathway targeted by this compound compounds.
Caption: Workflow from in vitro screening to in vivo validation.
Future Perspectives and Conclusion
The existing body of research strongly supports the potential of this compound compounds as valuable leads for the development of new therapeutics. The potent in vitro anticancer and antimicrobial activities, coupled with favorable structure-activity relationships, provide a solid foundation for further investigation. The key to unlocking their full potential lies in bridging the current gap in in vivo data.
Future research should focus on the systematic in vivo evaluation of the most promising in vitro candidates. This includes comprehensive pharmacokinetic and toxicology studies to identify compounds with drug-like properties. The identification of specific molecular targets and a deeper understanding of their mechanism of action will also be crucial for their clinical development. As some chromene derivatives are already advancing through clinical trials, there is a clear and viable path for 6-bromo-2H-chromenes to make a significant impact on human health.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Bromo-2H-Chromene Derivatives
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies on 6-bromo-2H-chromene derivatives. We will move beyond a simple procedural list to explore the causality behind experimental choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Introduction: The Scientific Rationale
The chromene scaffold is a privileged heterocyclic motif found in numerous natural and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 6-position of the 2H-chromene core, as seen in derivatives like 6-bromo-3-acetyl-2H-chromen-2-one, has been shown to be a valuable modification in the development of potent antiproliferative agents.[3][4]
In silico techniques, particularly molecular docking, are indispensable tools in modern drug discovery.[5][6] They allow us to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a biological macromolecule (receptor), typically a protein.[7][8] This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for synthesis and in vitro testing.[7]
This guide will detail a comparative docking study. The objective is not merely to dock a single ligand but to compare a series of this compound derivatives against a clinically relevant target, thereby elucidating Structure-Activity Relationships (SAR). By systematically altering substituents on the chromene core, we can hypothesize how these changes influence binding affinity and interactions, guiding the rational design of more potent and selective inhibitors.
Foundational Pillar: Selecting the Biological Target
The choice of a protein target is the most critical first step and must be hypothesis-driven. Given the established antiproliferative activity of chromene derivatives, a logical choice is a protein implicated in cancer progression.[9] For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Its PDB ID is 2OH4.
Alternative Targets: Other valid targets for chromene derivatives could include protein kinases involved in cancer signaling or the P2Y6 receptor, for which some chromenes have shown antagonism.[5][10]
The Ligand Library: Structuring the Comparison
A robust comparative study requires a well-defined set of ligands. Our library will consist of:
-
A core this compound scaffold.
-
A series of derivatives with varying R-groups to probe the target's binding pocket.
-
A known, co-crystallized inhibitor as a positive control for docking protocol validation.
-
An alternative, structurally distinct inhibitor as a performance benchmark.
| Compound ID | Structure | Rationale |
| 6BC-Core | This compound | The foundational scaffold for comparison. |
| 6BC-OH | 6-Bromo-3-acetyl-2H-chromen-2-one | A derivative with a hydrogen bond acceptor/donor group.[3] |
| 6BC-OMe | 6-Bromo-3-(4-methoxybenzoyl)-2H-chromene-2-thione | A derivative with a larger, methoxy-containing substituent to probe a deeper pocket.[11] |
| 6BC-CF3 | 6-Bromo-3-nitro-2-(trifluoromethyl)-2H-chromene | A derivative with a trifluoromethyl group, a common bioisostere.[10] |
| Sorafenib | (Known VEGFR-2 Inhibitor) | A benchmark compound for comparing predicted binding affinities. |
| Control Ligand | (e.g., a known ligand from a PDB structure) | Essential for validating the docking protocol by re-docking.[12] |
Experimental Workflow: A Self-Validating Protocol
A trustworthy docking protocol must be rigorously validated. The principle is simple: if your computational model cannot accurately reproduce a known, experimentally determined binding pose, its predictions for unknown ligands are unreliable.[12][13]
Caption: Workflow for a validated comparative molecular docking study.
Step-by-Step Methodology
Part A: System Preparation
-
Protein Preparation:
-
Objective: To prepare the receptor for docking by cleaning the crystal structure and assigning correct chemical properties.
-
Protocol:
-
Download the protein structure (e.g., PDB ID: 2OH4) from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), remove all non-essential molecules, including water, ions, and co-factors.[1]
-
Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.
-
Assign partial charges to each atom using a standard force field (e.g., Kollman or Gasteiger charges).[14]
-
Save the prepared protein in the required format (e.g., PDBQT for AutoDock).
-
-
-
Ligand Preparation:
-
Objective: To generate low-energy, 3D conformations of our chromene derivatives and assign correct chemical properties.
-
Protocol:
-
Draw the 2D structures of all ligands in the library (6BC-Core, 6BC-OH, etc.).
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
-
Part B: Docking Protocol Validation
-
Active Site Definition:
-
Objective: To define the specific region of the protein where the docking algorithm will search for binding poses.
-
Protocol:
-
Identify the active site based on the position of the co-crystallized ligand in the original PDB file.
-
Define a "grid box" that encompasses this entire binding pocket, with a margin of a few angstroms to allow for ligand flexibility. The grid box size is a critical parameter that must be carefully chosen.
-
-
-
Re-docking and RMSD Calculation:
-
Objective: To validate that the chosen docking software and parameters can accurately reproduce the known experimental binding mode.[15]
-
Protocol:
-
Extract the co-crystallized ligand from the PDB file and prepare it as described in Step 2.
-
Dock this ligand back into the prepared protein using the defined grid box.
-
Superimpose the top-scoring docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[12][15] If the RMSD is higher, you must troubleshoot by adjusting the grid box size, docking parameters, or even considering a different docking program.[16]
-
-
Part C: Comparative Docking and Analysis
-
Virtual Screening of the Ligand Library:
-
Objective: To dock the entire library of this compound derivatives against the validated receptor model.
-
Protocol:
-
Using the validated protocol (same protein structure, grid box, and docking parameters), perform docking for each prepared ligand in the library.
-
Utilize a robust search algorithm, such as the Lamarckian Genetic Algorithm (LGA) available in AutoDock, to explore conformational space.[14]
-
-
-
Analysis of Results:
-
Objective: To compare the docking results to identify the most promising derivatives and understand the structural basis for their predicted binding.
-
Protocol:
-
Binding Energy Comparison: Rank the ligands based on their predicted binding energy (or docking score). Lower binding energy values typically indicate more favorable binding.[1]
-
Interaction Analysis: For the top-ranked derivatives, visualize the docked poses. Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the active site.[1]
-
Comparative Analysis: Compare the binding modes and interactions of the different derivatives. For instance, does the hydroxyl group in 6BC-OH form a key hydrogen bond that is absent in 6BC-Core? How does the bulkier substituent in 6BC-OMe occupy the binding pocket compared to the others? This is the core of the SAR analysis.
-
-
Data Presentation & Interpretation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Comparative Docking Results against VEGFR-2 (PDB: 2OH4)
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
| Control Ligand (Re-docked) | -9.8 (RMSD: 1.2 Å) | Cys919, Asp1046, Glu885 | H-Bond, Hydrophobic |
| Sorafenib | -9.5 | Cys919, Asp1046, Phe1047 | H-Bond, π-π Stacking |
| 6BC-OH | -8.7 | Cys919, Glu917 , Phe1047 | H-Bond (with Glu917), Hydrophobic |
| 6BC-OMe | -8.2 | Cys919, Val848, Leu1035 | H-Bond, Hydrophobic |
| 6BC-CF3 | -7.9 | Cys919, Leu840, Val899 | Halogen Bond, Hydrophobic |
| 6BC-Core | -7.1 | Leu840, Val848 | Hydrophobic |
Note: The data presented above are illustrative examples for this guide.
Interpretation: From this hypothetical data, we can infer that the addition of a hydrogen-bonding group (6BC-OH) significantly improves the binding affinity compared to the core scaffold (6BC-Core), likely due to a new, specific interaction with residue Glu917. While all derivatives interact with the key Cys919 residue, the nature and strength of their supplementary interactions dictate their final predicted affinity.
Visualizing Molecular Interactions
A diagram illustrating the key interactions provides invaluable insight.
Caption: Key interactions of derivative 6BC-OH in the VEGFR-2 active site.
Conclusion and Future Directions
This guide outlines a comprehensive and self-validating workflow for the comparative molecular docking of this compound derivatives. By grounding our in silico experiments in rigorous validation and systematic comparison, we can generate reliable hypotheses to guide further drug discovery efforts.
The results from such a study directly inform the next steps:
-
Prioritization: The highest-scoring derivatives (e.g., 6BC-OH) should be prioritized for chemical synthesis and subsequent in vitro biological evaluation.
-
Lead Optimization: The SAR insights gained can guide the design of a next-generation library with further modifications predicted to enhance binding.
-
Further Simulation: Promising ligand-protein complexes can be subjected to more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.[7][12]
By integrating these computational strategies, we can accelerate the journey from a promising chemical scaffold to a viable drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is in silico drug discovery? [synapse.patsnap.com]
- 6. Molecular Docking: Shifting Paradigms in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dockdynamics.com [dockdynamics.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking and in Vitro Antileishmanial Evaluation of Chromene-2-thione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Safety Operating Guide
Navigating the Disposal of 6-bromo-2H-chromene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 6-bromo-2H-chromene are pivotal to innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in scientific principles and regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by the principle of "cradle-to-grave" management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This mandate requires that hazardous waste be managed safely from its point of generation to its final disposal.[1] Key pillars of a compliant disposal program include accurate waste identification, proper segregation, secure containment, clear labeling, and partnership with a licensed hazardous waste disposal company.[2]
Hazard Assessment of this compound
Based on its chemical structure—a chromene core with a bromine substituent—this compound is classified as a halogenated organic compound.[3] Halogenated organics are a class of chemicals that often exhibit one or more hazardous characteristics, such as toxicity, and require specific disposal protocols.[3][4]
Key Potential Hazards:
-
Toxicity: Many halogenated organic compounds are toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin and Eye Irritation: Similar brominated compounds are known to cause skin and eye irritation.[7][8][9]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
Due to these potential hazards, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of the chemical which can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation or absorption of the chemical.[4] |
| Body Protection | A flame-retardant laboratory coat and closed-toe shoes. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes the inhalation of any vapors or aerosols.[10] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Classification
Properly classifying the waste is the first and most critical step. As a halogenated organic compound, waste containing this compound falls under specific EPA hazardous waste categories.
-
Waste Characterization: The waste must be characterized based on its properties. Since a specific profile for this compound is unavailable, it should be conservatively managed as a hazardous waste.
-
EPA Waste Codes: Based on its nature as a halogenated organic compound, the following EPA waste codes may be applicable:
-
F-Listed Wastes: These are wastes from non-specific sources. If this compound is used as a solvent, it could potentially fall under codes like F001 or F002, which cover spent halogenated solvents.[1][11][12][13]
-
U-Listed Wastes: If the discarded material is an unused commercial chemical product, it might be classified under a U-code if it meets the criteria for toxicity, ignitability, reactivity, or corrosivity.
-
K-Listed Wastes: These are from specific industrial processes. The EPA has specific K-codes for wastes from the production of organobromine chemicals, such as K117, K118, K131, K132, and K136.[1][14] While these are for specific industrial processes, they highlight the EPA's recognition of organobromine production waste as hazardous.[14]
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine the precise waste codes applicable to your specific waste stream.
Step 2: Waste Segregation
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated organic waste.[3]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.
Step 3: Waste Collection and Container Management
The integrity of the waste container is paramount for safety.
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "Solid," "Solution in Ethanol").[15]
-
Keep Containers Closed: Waste containers must be kept closed at all times except when adding waste.[1] This prevents the release of vapors and reduces the risk of spills.
Step 4: Storage of Hazardous Waste
Designated satellite accumulation areas (SAAs) are used for the short-term storage of hazardous waste at or near the point of generation.
-
Secure Location: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to capture any potential leaks or spills.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste management company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your laboratory to its final disposal facility.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For a small spill, alert others in the area, wear appropriate PPE, and absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS office.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and laboratory safety.
References
- 1. wku.edu [wku.edu]
- 2. capotchem.com [capotchem.com]
- 3. This compound | C9H7BrO | CID 10242241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 6-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 287181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. adem.alabama.gov [adem.alabama.gov]
- 12. media.suweb.site [media.suweb.site]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-bromo-2H-chromene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-bromo-2H-chromene. Recognizing the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals to establish a robust framework for safe handling, personal protection, and disposal. The protocols herein are designed to be self-validating, ensuring a comprehensive approach to laboratory safety.
Hazard Assessment: Inferring Risk from Structural Analogs
Due to the limited availability of specific toxicological data for this compound, a conservative approach to safety is paramount. Analysis of related brominated chromene structures, such as 6-Bromo-2H-chromen-2-one and 6-Bromochromone, indicates a consistent hazard profile.[1][2] These compounds are typically classified as irritants to the skin, eyes, and respiratory system.[2] Therefore, it is prudent to handle this compound as a substance with the potential to cause irritation upon contact or inhalation.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon direct contact.[1][2]
-
Eye Irritation: Can lead to serious irritation, pain, and potential damage if splashed into the eyes.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.[2]
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[2][3]
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended, but essential for mitigating risk.
Core Protective Measures: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following equipment is mandatory to create a protective barrier against potential exposure.
| PPE Category | Item | Standard/Specification | Rationale for Use |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified | Essential for protecting the eyes from chemical splashes and airborne particles. Standard safety glasses are insufficient; fully sealing goggles are required.[4][5][6] |
| Face Shield | ANSI Z87.1 certified | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a suitable minimum requirement.[4][5] Double gloving is advised. |
| Body Protection | Flame-Retardant Laboratory Coat | Protects skin and personal clothing from contamination. Should be fully buttoned with sleeves rolled down.[6][8] | |
| Closed-Toe Shoes | Prevents exposure from spills and protects feet from dropped objects.[4][6] | ||
| Respiratory Protection | Chemical Fume Hood | Certified and functioning properly | All manipulations of this compound, including weighing and solution preparation, must be conducted within a fume hood to minimize inhalation exposure.[8][9] |
| NIOSH-Approved Respirator | With organic vapor cartridges | Required if work must be performed outside of a fume hood or if there is a risk of aerosolization. Proper fit-testing and training are mandatory for respirator use.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for ensuring safety. The following steps provide a self-validating system for handling this compound.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above. Inspect each item for damage, such as cracks in goggles or tears in gloves.
-
Prepare a Spill Kit: Have a chemical spill kit readily accessible in the immediate work area. The kit should contain an inert absorbent material.
-
Review Emergency Procedures: Be familiar with the location and operation of the nearest safety shower and eyewash station.
Donning PPE: The Correct Sequence
A logical sequence for putting on PPE is crucial to avoid contamination.
Handling this compound
-
Weighing and Transferring: All weighing and transferring of the solid compound or its solutions must be conducted within a certified chemical fume hood.[8]
-
Minimize Dust and Aerosols: Handle the solid material carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Maintain a Clean Workspace: Immediately clean up any small spills using an appropriate inert absorbent material.
Doffing PPE: Avoiding Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Gloves: Remove the outer pair of gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the safety goggles from the back of the head. Place them in a designated area for cleaning and disinfection.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Responsible Waste Management
Due to its halogenated organic nature, this compound and any materials contaminated with it must be treated as hazardous waste.[10][11]
-
Waste Segregation: Collect all waste containing this compound (including excess solid, solutions, and contaminated consumables like gloves and absorbent materials) in a designated, properly labeled, and sealed hazardous waste container.[10] This waste stream must be kept separate from non-halogenated organic waste.[11]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and include the full chemical name "this compound."
-
Disposal Protocol: Do not dispose of this chemical down the drain or in the regular trash.[10] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10]
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][12]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work.
References
- 1. 6-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 287181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
